3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(4-hydroxy-3-iodophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16INO5/c18-13-8-12(6-7-15(13)20)9-14(16(21)22)19-17(23)24-10-11-4-2-1-3-5-11/h1-8,14,20H,9-10H2,(H,19,23)(H,21,22)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVSCHJHQHQCGN-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC(=C(C=C2)O)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16INO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a synthetically modified amino acid that serves as a valuable tool in biochemical and pharmaceutical research. Its unique structure, combining a heavy iodine atom with a protected amino group, makes it particularly useful for applications in structural biology, peptide synthesis, and the study of protein-protein interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with detailed experimental protocols and an examination of its interaction with biological pathways.
Chemical and Physical Properties
This compound is a white to off-white solid. The benzyloxycarbonyl (Cbz) group serves as a protecting group for the amine, preventing unwanted reactions during chemical synthesis, particularly in peptide chemistry.[1] The introduction of an iodine atom onto the phenyl ring of tyrosine significantly alters its electronic and steric properties and provides a heavy atom useful for crystallographic phasing.[1]
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 3-Iodo-L-tyrosine |
| CAS Number | 79677-62-6[1][2] | 70-78-0[3] |
| Molecular Formula | C₁₇H₁₆INO₅[2] | C₉H₁₀INO₃[3] |
| Molecular Weight | 441.22 g/mol [1][2] | 307.09 g/mol |
| Appearance | White to off-white solid | White to off-white powder |
| Melting Point | Not available | 210 °C (decomposes) |
| Solubility | Soluble in Methanol | Soluble in dilute aqueous acid |
| Storage Temperature | Not available | -20°C |
Synthesis
The synthesis of this compound is typically a two-step process starting from L-tyrosine. The first step involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the regioselective iodination of the aromatic ring.[1]
Experimental Protocol: Synthesis of this compound
Step 1: N-protection of L-tyrosine
-
Materials: L-tyrosine, benzyl chloroformate, sodium carbonate, dioxane, water.
-
Procedure:
-
Dissolve L-tyrosine in a 1 M solution of sodium carbonate in water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add benzyl chloroformate dissolved in dioxane to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the N-Cbz-L-tyrosine.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Iodination of N-Cbz-L-tyrosine
-
Materials: N-Cbz-L-tyrosine, N-iodosuccinimide (NIS), silver trifluoroacetate, acetonitrile.
-
Procedure:
-
Dissolve N-Cbz-L-tyrosine in acetonitrile.
-
Add N-iodosuccinimide and silver trifluoroacetate to the solution.
-
Stir the reaction mixture at room temperature, protected from light, for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove silver salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Applications in Research and Development
Peptide Synthesis
This compound is a valuable building block in solid-phase peptide synthesis (SPPS). The Cbz group protects the amine functionality, allowing for the sequential addition of amino acids to a growing peptide chain.[1] The iodinated tyrosine residue can be incorporated at specific positions to study its effects on peptide structure and function or to serve as a handle for further chemical modifications.
Experimental Protocol: Incorporation into a Peptide using Solid-Phase Peptide Synthesis (Fmoc/tBu strategy)
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin) in dimethylformamide (DMF).[4]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.[4]
-
Coupling:
-
Dissolve this compound and a coupling agent (e.g., HATU) in DMF.
-
Add a base (e.g., DIPEA) to the solution.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM).
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide is fully assembled, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Biology
The heavy iodine atom in 3-iodotyrosine makes it an excellent tool for X-ray crystallography. When incorporated into a protein, the iodine atom can be used for single-wavelength anomalous dispersion (SAD) or multi-wavelength anomalous dispersion (MAD) phasing, which helps to solve the phase problem in determining the three-dimensional structure of the protein.[1]
Photo-crosslinking
The carbon-iodine bond in 3-iodotyrosine can be photolytically cleaved to generate a reactive aryl radical. This property is exploited in photo-crosslinking studies to identify protein-protein interactions. When a protein containing 3-iodotyrosine is irradiated with UV light in the presence of a binding partner, the generated radical can form a covalent bond with a nearby amino acid residue on the interacting protein, thus capturing the transient interaction.
Experimental Workflow: Site-Specific Incorporation and Photo-crosslinking
The site-specific incorporation of 3-iodotyrosine into a protein is typically achieved using an engineered orthogonal tRNA/aminoacyl-tRNA synthetase pair that recognizes a unique codon (e.g., an amber stop codon, TAG) introduced at the desired position in the gene of interest.
Interaction with Biological Pathways
While this compound is primarily a research tool for in vitro studies, its deprotected form, 3-iodo-L-tyrosine, has been shown to interact with biological pathways. Notably, it is a known inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines, including dopamine.[5]
Dopamine Synthesis Pathway and Inhibition by 3-Iodo-L-tyrosine
Dopamine is a critical neurotransmitter synthesized from the amino acid L-tyrosine. The first and rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase. 3-Iodo-L-tyrosine can act as a competitive inhibitor of this enzyme, thereby reducing the production of dopamine. This inhibitory effect has been utilized in research to study the physiological roles of dopamine.
Safety and Handling
For research use only. Not for human or veterinary use.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety precautions, including the use of personal protective equipment, should be followed.
Conclusion
This compound is a versatile chemical tool with significant applications in peptide chemistry, structural biology, and the study of protein interactions. Its synthesis is well-established, and its utility in various experimental protocols makes it an invaluable resource for researchers in the life sciences and drug development. Understanding its properties and potential interactions with biological pathways is crucial for its effective application in advancing scientific knowledge.
References
An In-depth Technical Guide to the Chemical Properties of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. This compound is a key intermediate in peptide synthesis and serves as a valuable building block for introducing iodinated tyrosine residues into peptides and proteins for structural biology and drug discovery applications.
Core Chemical Properties
This compound, also known as N-Cbz-3-iodo-L-tyrosine, is a derivative of the amino acid L-tyrosine. The introduction of an iodine atom onto the phenol ring and the protection of the amine group with a benzyloxycarbonyl (Cbz) group confer specific chemical characteristics crucial for its use in organic synthesis.
| Property | Value | Reference |
| CAS Number | 79677-62-6 | [1] |
| Molecular Formula | C₁₇H₁₆INO₅ | [1] |
| Molecular Weight | 441.22 g/mol | [1][2] |
| Appearance | Off-white solid | |
| Solubility | Soluble in Methanol, Dichloromethane. | [3][4] |
Note: Quantitative solubility data and a specific melting point for this compound are not consistently reported in publicly available literature. The melting point of the related compound, 3-Iodo-L-tyrosine, is approximately 205-210 °C (with decomposition)[5][6].
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a two-step process starting from L-tyrosine.
Step 1: N-protection of L-Tyrosine
The first step is the protection of the α-amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide chemistry to prevent unwanted side reactions of the amino group in subsequent steps.
General Protocol:
-
Dissolve L-tyrosine in an aqueous basic solution (e.g., sodium hydroxide or sodium carbonate).
-
Cool the solution in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl), the protecting agent, while maintaining the basic pH of the solution.
-
Stir the reaction mixture at a low temperature for several hours.
-
After the reaction is complete, acidify the mixture to precipitate the N-Cbz-L-tyrosine product.
-
Collect the product by filtration, wash with cold water, and dry.
Step 2: Iodination of N-Cbz-L-Tyrosine
The second step is the regioselective iodination of the N-Cbz-L-tyrosine at the 3-position of the phenol ring. A common method for this is silver-mediated iodination.
General Protocol:
-
Dissolve N-Cbz-L-tyrosine in a suitable organic solvent.
-
Add a silver salt (e.g., silver sulfate) to the solution.
-
Introduce an iodinating agent, such as iodine (I₂), to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or HPLC).
-
Upon completion, the reaction mixture is filtered to remove silver salts.
-
The filtrate is then worked up, which may involve extraction and washing steps.
-
The crude product is purified, typically by recrystallization or column chromatography, to yield pure this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 79677-62-6 | Benchchem [benchchem.com]
- 3. 3-Iodo-N-[(benzyloxy)carbonyl]-O-benzyl-L-tyrosine Benzyl Ester suppliers & manufacturers in China [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Characterization of 3-[125I]iodo-alpha-methyl-L-tyrosine transport via human L-type amino acid transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a synthetically modified amino acid derivative of L-tyrosine. The introduction of an iodine atom onto the aromatic ring and the protection of the amino group with a benzyloxycarbonyl (Cbz) group make this compound a valuable tool in various fields of biochemical and pharmaceutical research.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility in peptide synthesis and the development of bioactive molecules.
The presence of the iodine atom offers unique properties, including altered steric and electronic characteristics of the amino acid side chain, which can influence intermolecular interactions.[1] Furthermore, the heavy iodine atom serves as a useful probe in structural biology, particularly in X-ray crystallography. The Cbz protecting group is a classic and widely utilized moiety in peptide synthesis, known for its stability under various reaction conditions and its straightforward removal.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. While specific experimental data for some properties of the N-Cbz protected form are not widely reported, data for the closely related precursor, 3-Iodo-L-tyrosine, is included for reference.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 79677-62-6 | [1][2] |
| Molecular Formula | C₁₇H₁₆INO₅ | [2] |
| Molecular Weight | 441.22 g/mol | [1][2] |
| Appearance | Off-white to pale yellow solid | Inferred from related compounds |
| Melting Point | Not reported for N-Cbz form. 3-Iodo-L-tyrosine: 205-210 °C (decomposes) | [3] |
| Solubility | Soluble in methanol and dichloromethane. | Inferred from related compounds |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral characteristics.
| Spectroscopy | Expected Peaks/Shifts |
| ¹H NMR | Signals corresponding to the aromatic protons of both the tyrosine and benzyloxycarbonyl groups, the α-proton, and the β-protons of the amino acid backbone. The introduction of iodine is expected to shift the signals of the adjacent aromatic protons. |
| ¹³C NMR | Resonances for the carbonyl carbons, aromatic carbons (with a downfield shift for the carbon bearing the iodine), the α-carbon, and the β-carbon. |
| Infrared (IR) | Characteristic absorption bands for the N-H (amide), C=O (carbamate and carboxylic acid), C-O, and aromatic C-H and C=C stretching vibrations. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically a two-step process involving the protection of the amino group of L-tyrosine followed by the regioselective iodination of the aromatic ring.
Step 1: N-protection of L-Tyrosine with Benzyloxycarbonyl Chloride (Cbz-Cl)
This procedure is a standard method for the protection of amino groups.
-
Materials: L-Tyrosine, Sodium Carbonate (Na₂CO₃), Benzyl Chloroformate (Cbz-Cl), Dioxane, Water, Diethyl Ether, Hydrochloric Acid (HCl).
-
Procedure:
-
Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.
-
Cool the solution in an ice bath.
-
Add benzyl chloroformate dropwise while vigorously stirring. Maintain the pH of the solution in the basic range by the concurrent addition of a sodium carbonate solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer with dilute hydrochloric acid to precipitate the N-Cbz-L-tyrosine.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Iodination of N-Cbz-L-Tyrosine
This step introduces the iodine atom at the 3-position of the tyrosine ring.
-
Materials: N-Cbz-L-Tyrosine, Iodine Monochloride (ICl) or N-Iodosuccinimide (NIS), Acetic Acid or a suitable organic solvent.
-
Procedure:
-
Dissolve N-Cbz-L-Tyrosine in a suitable solvent such as acetic acid.
-
Add a solution of the iodinating agent (ICl or NIS) dropwise to the solution at room temperature.
-
Stir the reaction mixture for a specified time, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any excess iodine.
-
The product can be isolated by precipitation upon addition of water or by extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
-
Applications in Research and Drug Development
This compound is a versatile building block in the synthesis of complex peptides and peptidomimetics. Its applications are primarily centered around its use in solid-phase peptide synthesis and as a precursor for introducing biophysical probes into peptides and proteins.
Solid-Phase Peptide Synthesis (SPPS)
The Cbz-protected and iodinated tyrosine derivative is well-suited for incorporation into peptide chains using standard solid-phase peptide synthesis protocols. The workflow for incorporating this amino acid into a growing peptide chain is depicted below.
Photo-affinity Labeling
The carbon-iodine bond in 3-iodotyrosine can be photolytically cleaved to generate a highly reactive aryl radical. This property allows for its use as a photo-affinity labeling probe to study protein-protein and protein-ligand interactions. The general workflow for such an experiment is outlined below.
Signaling Pathways
While this compound itself is a synthetic molecule not directly involved in natural signaling pathways, its deprotected form, 3-iodotyrosine, is an intermediate in the biosynthesis of thyroid hormones. The enzymatic iodination of tyrosine residues within the protein thyroglobulin is a key step in this pathway, which is catalyzed by thyroid peroxidase. Although this pathway does not directly involve the N-Cbz protected form, understanding the natural context of tyrosine iodination is relevant for researchers working with this compound.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in the fields of chemistry, biology, and medicine. Its unique combination of a protected amino acid and an iodinated aromatic ring allows for its application in the synthesis of modified peptides and as a probe for studying molecular interactions. The detailed information and protocols provided in this guide are intended to facilitate its effective use in the laboratory and to spur further innovation in the development of novel therapeutics and research tools.
References
Technical Guide: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
CAS Number: 79677-62-6
This technical guide provides an in-depth overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key intermediate in peptide synthesis and a valuable tool for researchers in drug development and structural biology. The document outlines its physicochemical properties, provides a detailed synthesis protocol, and illustrates its application in solid-phase peptide synthesis.
Physicochemical and Structural Data
This compound is a derivative of the amino acid L-tyrosine. The introduction of an iodine atom onto the phenyl ring and the protection of the amine group with a benzyloxycarbonyl (Cbz) group make it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 79677-62-6 | [1][2] |
| Molecular Formula | C₁₇H₁₆INO₅ | [1][2] |
| Molecular Weight | 441.22 g/mol | [1][2] |
| Alternate Names | 3-Iodo-N-[(phenylmethoxy)carbonyl]-L-tyrosine | [1][2] |
| InChI Key | RCVSCHJHQHQCGN-AWEZNQCLSA-N | [3] |
Synthesis of this compound
The synthesis of this compound is typically a two-step process starting from L-tyrosine. The first step involves the protection of the amino group, followed by the iodination of the aromatic ring.
Experimental Protocol
Step 1: N-protection of L-tyrosine with Benzyloxycarbonyl (Cbz) Group
This procedure is based on the standard Schotten-Baumann reaction conditions for the protection of amino acids.
-
Dissolution: Dissolve L-tyrosine in a basic aqueous solution, such as 1 M sodium hydroxide, at 0°C.
-
Addition of Protecting Group: While vigorously stirring the cooled solution, slowly add benzyl chloroformate (Cbz-Cl) in a dropwise manner. It is crucial to maintain the pH of the reaction mixture in the basic range (pH 9-10) by concurrently adding a base, such as 2 M sodium hydroxide.
-
Reaction: Allow the reaction to proceed at 0°C for 2-3 hours, after which the mixture is allowed to warm to room temperature and stirred overnight.
-
Work-up: Wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate and other impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 using a strong acid, such as 6 M hydrochloric acid. This will precipitate the N-Cbz-L-tyrosine product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield N-benzyloxycarbonyl-L-tyrosine.
Step 2: Iodination of N-Cbz-L-tyrosine
This step introduces the iodine atom at the 3-position of the tyrosine ring.
-
Dissolution: Dissolve the N-Cbz-L-tyrosine in a suitable solvent, such as aqueous ammonia.
-
Addition of Iodinating Agent: To the solution, add a solution of iodine and potassium iodide in water dropwise with stirring.
-
Reaction: Continue stirring at room temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to precipitate the product, this compound.
-
Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.
Applications in Peptide Synthesis
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the site-specific incorporation of 3-iodo-L-tyrosine into a peptide sequence. The Cbz group serves as a temporary protecting group for the α-amino group, preventing unwanted side reactions during peptide bond formation.[1]
The workflow for incorporating this amino acid derivative into a growing peptide chain is illustrated below.
Structural Biology and Drug Development
The deprotected form, 3-iodo-L-tyrosine, which can be incorporated into proteins using this reagent, has significant applications. The heavy iodine atom is a powerful tool in X-ray crystallography for solving the phase problem via single-wavelength anomalous dispersion (SAD) phasing.[1] This simplifies the determination of protein three-dimensional structures. Furthermore, the introduction of iodine can modify the biological activity of peptides, potentially leading to enhanced potency or altered receptor selectivity, which is of great interest in drug development.[1]
Synthesis and Application Pathway
The overall logical relationship from the starting material to the final application of this compound is depicted in the following diagram.
References
A Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key synthetic intermediate with significant applications in structural biology, proteomics, and peptide chemistry. This document details its molecular properties, provides generalized experimental protocols for its synthesis and use, and illustrates relevant workflows through diagrams.
Core Molecular and Physical Properties
This compound is a derivative of the amino acid L-tyrosine where the amino group is protected by a benzyloxycarbonyl (Cbz) group, and the aromatic ring is iodinated at the 3-position. This modification is crucial for its use as a building block in peptide synthesis and for introducing unique functionalities into proteins.
Quantitative data and key identifiers for the compound are summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 441.22 g/mol | [1][2] |
| Molecular Formula | C₁₇H₁₆INO₅ | [1][2] |
| CAS Number | 79677-62-6 | [1][2] |
| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-3-(4-hydroxy-3-iodophenyl)propanoic acid | [2] |
| Alternate Names | 3-Iodo-N-[(phenylmethoxy)carbonyl]-L-tyrosine | [1][2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process: protection of the amino group of L-tyrosine, followed by the regioselective iodination of the aromatic ring. The benzyloxycarbonyl (Cbz) group is a widely used protecting group due to its stability under various conditions and its straightforward removal via catalytic hydrogenation.[2]
Caption: Synthesis workflow for 3-Iodo-N-Cbz-L-Tyrosine.
Experimental Protocol: General Synthesis
This protocol outlines a generalized method for the synthesis of this compound.
Step 1: N-protection of L-Tyrosine
-
Dissolve L-tyrosine in a suitable aqueous basic solution, such as sodium bicarbonate or sodium hydroxide, and cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl), typically dissolved in an organic solvent, to the cooled solution while stirring vigorously.
-
Allow the reaction to proceed at room temperature for several hours until completion, monitoring by a suitable method (e.g., TLC).
-
Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1N HCl) to precipitate the product.
-
Collect the N-Cbz-L-tyrosine precipitate by filtration, wash with cold water, and dry under vacuum.
Step 2: Iodination of N-Cbz-L-Tyrosine
-
Dissolve the N-Cbz-L-tyrosine intermediate in an appropriate solvent.
-
For silver-mediated iodination, add a silver salt (e.g., silver sulfate or nitrate) to the solution.[2]
-
Add the iodinating agent, such as molecular iodine (I₂) or sodium iodide (NaI), to the mixture.
-
Stir the reaction at room temperature, protected from light, until the starting material is consumed.
-
Upon completion, process the reaction mixture to remove silver salts (if used) and purify the final product, this compound, typically by crystallization or chromatography.
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a precursor to 3-iodo-L-tyrosine for incorporation into peptides and proteins. The presence of the heavy iodine atom provides a powerful tool for various biochemical and structural studies.[2]
Structural Biology: X-ray Crystallography
A major challenge in determining the three-dimensional structure of proteins by X-ray crystallography is solving the "phase problem." The heavy iodine atom in 3-iodo-L-tyrosine, when incorporated into a protein, provides a strong anomalous signal.[2] This signal can be leveraged for Single-Wavelength Anomalous Dispersion (SAD) phasing, a method that simplifies the process of structure determination.[2]
Proteomics: Photo-crosslinking for Interaction Studies
The carbon-iodine bond in 3-iodotyrosine is photosensitive. When a protein containing this unnatural amino acid is irradiated with UV light, the C-I bond can undergo homolytic cleavage, generating a highly reactive tyrosyl radical.[2] This radical can then form a covalent bond with nearby amino acid residues of an interacting protein, effectively "trapping" the interaction.[2] This photo-crosslinking technique is invaluable for identifying and mapping protein-protein interaction sites.
Caption: Workflow for photo-crosslinking using 3-Iodo-L-Tyrosine.
Experimental Protocol: Site-Specific Incorporation and Photo-Crosslinking
This protocol provides a conceptual workflow for using 3-iodo-L-tyrosine to study protein-protein interactions.
1. Genetic Encoding and Protein Expression
-
Utilize an engineered orthogonal aminoacyl-tRNA synthetase and its cognate suppressor tRNA to incorporate 3-iodo-L-tyrosine in response to a repurposed codon (e.g., an amber stop codon) at a specific site in the target protein's gene.[2]
-
Express the target protein in a suitable host system (e.g., E. coli or mammalian cells) supplemented with 3-iodo-L-tyrosine.[2]
-
Purify the full-length protein containing the site-specifically incorporated unnatural amino acid.
2. Photo-crosslinking
-
Incubate the purified, modified protein with its suspected binding partner(s) under conditions that favor complex formation.
-
Expose the protein complex to UV light (typically around 300-320 nm) to induce cleavage of the carbon-iodine bond and generate the tyrosyl radical.
-
The radical will react with adjacent residues on the binding partner, forming a stable covalent cross-link.
3. Analysis of Cross-linked Products
-
Separate the cross-linked protein complexes using SDS-PAGE.
-
Excise the band corresponding to the cross-linked product.
-
Employ mass spectrometry-based proteomic techniques to digest the complex and identify the specific amino acid residues involved in the cross-link, thereby mapping the interaction interface.
Other Research Applications
Beyond structural biology and proteomics, the precursor to the title compound, 3-Iodo-L-tyrosine, is utilized in other research areas, including:
-
Thyroid Hormone Research: It serves as a direct precursor in the biosynthesis of thyroid hormones.[3]
-
Neurotransmitter Studies: It plays a role in understanding dopamine pathways.[3]
-
Radiolabeling: The iodine atom can be replaced with a radioactive isotope (e.g., ¹²⁴I or ¹³¹I) for use in biomedical imaging and tracking studies.[3][4]
References
Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis pathway for 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a valuable building block in peptide synthesis and drug discovery. The synthesis is a two-step process commencing with the protection of the amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group, followed by the regioselective iodination of the aromatic ring. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.
I. Synthesis Pathway Overview
The synthesis of this compound involves two primary transformations:
-
N-protection of L-tyrosine: The amino group of L-tyrosine is protected with a benzyloxycarbonyl (Cbz) group to prevent its participation in subsequent reactions. This is typically achieved by reacting L-tyrosine with benzyl chloroformate in a basic aqueous solution.
-
Iodination of N-Cbz-L-tyrosine: The aromatic ring of the N-protected tyrosine is then iodinated at the 3-position. A common method for this step is the use of N-Iodosuccinimide (NIS) as the iodinating agent.
The overall reaction scheme is presented below:
Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the precursors and synthetic methodologies for the preparation of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key intermediate in the synthesis of various biologically active compounds and a valuable tool in structural biology. This document details the core synthetic pathway, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Introduction
This compound is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the 3-position of the aromatic ring and a benzyloxycarbonyl (Cbz) protecting group on the amine. The introduction of iodine can significantly alter the electronic and steric properties of the tyrosine side chain, influencing intermolecular interactions and potentially modulating the biological activity of peptides.[1] Furthermore, the heavy iodine atom serves as a powerful tool in structural biology for techniques such as X-ray crystallography.[1] The Cbz group is a widely used protecting group in peptide synthesis, known for its stability under various reaction conditions and its straightforward removal by catalytic hydrogenation.[1]
Synthetic Pathway Overview
The synthesis of this compound primarily involves a two-step process starting from the readily available precursor, L-tyrosine.
Step 1: N-Protection of L-Tyrosine The initial step is the protection of the amino group of L-tyrosine with a benzyloxycarbonyl (Cbz) group to form N-[(benzyloxy)carbonyl]-L-tyrosine (N-Cbz-L-tyrosine). This is typically achieved through a Schotten-Baumann reaction, where L-tyrosine is treated with benzyl chloroformate in a basic aqueous solution.[2][3][4]
Step 2: Iodination of N-Cbz-L-tyrosine The second step involves the regioselective iodination of the N-Cbz-L-tyrosine at the 3-position of the aromatic ring. Various electrophilic iodinating agents can be employed for this transformation. A common and effective method is the use of iodine in the presence of a silver salt, such as silver(I) nitrate, which activates the iodine for electrophilic aromatic substitution.[5]
Precursors and Reagents
The primary precursors and key reagents required for the synthesis are summarized in the table below.
| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| L-Tyrosine | Starting Material | C₉H₁₁NO₃ | 181.19 |
| Benzyl Chloroformate | N-Protecting Agent | C₈H₇ClO₂ | 170.59 |
| Sodium Hydroxide | Base | NaOH | 40.00 |
| N-[(benzyloxy)carbonyl]-L-tyrosine | Intermediate | C₁₇H₁₇NO₅ | 315.32 |
| Iodine | Iodinating Agent | I₂ | 253.81 |
| Silver(I) Nitrate | Iodination Activator | AgNO₃ | 169.87 |
| This compound | Final Product | C₁₇H₁₆INO₅ | 441.22[6] |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound.
Step 1: Synthesis of N-[(benzyloxy)carbonyl]-L-tyrosine
This procedure is adapted from the well-established Schotten-Baumann reaction for the N-protection of amino acids.[2][3][4]
Methodology:
-
In a three-necked flask equipped with a mechanical stirrer and two dropping funnels, dissolve L-tyrosine (0.1 mol) in 100 mL of 2 N sodium hydroxide solution.
-
Cool the flask in an ice bath to maintain a temperature of 0-5 °C.
-
Simultaneously add benzyl chloroformate (0.11 mol) and 50 mL of 4 N sodium hydroxide solution dropwise to the vigorously stirred L-tyrosine solution over a period of 30-40 minutes. Ensure the pH of the reaction mixture is maintained in the basic range.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.
-
The N-Cbz-L-tyrosine will precipitate as a white solid.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Reactant | Amount (mol) | Yield | Purity |
| L-Tyrosine | 0.1 | - | >98% |
| Benzyl Chloroformate | 0.11 | - | - |
| N-Cbz-L-tyrosine | - | Typically >90% | >95% |
Step 2: Synthesis of this compound
This protocol is based on the silver-mediated iodination of aromatic compounds.[5]
Methodology:
-
In a round-bottom flask protected from light, dissolve N-Cbz-L-tyrosine (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add silver(I) nitrate (1.1 eq.) to the solution and stir until it dissolves.
-
In a separate flask, dissolve iodine (1.0 eq.) in the same solvent.
-
Slowly add the iodine solution to the N-Cbz-L-tyrosine solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A silver iodide precipitate will form as the reaction proceeds.
-
Upon completion, filter the reaction mixture to remove the silver iodide precipitate.
-
Dilute the filtrate with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Quantitative Data:
| Reactant | Molar Ratio | Yield | Purity |
| N-Cbz-L-tyrosine | 1.0 | - | >95% |
| Iodine | 1.0 | - | - |
| Silver(I) Nitrate | 1.1 | - | - |
| 3-Iodo-N-Cbz-L-tyrosine | - | Reported yields for similar reactions are often in the range of 80-95%[5] | >98% after purification |
Logical Relationships in the Synthesis
The synthesis of this compound involves a logical sequence of protection and functionalization, which is a common strategy in organic synthesis, particularly in peptide chemistry.
Conclusion
The synthesis of this compound from L-tyrosine is a robust and efficient process that relies on well-established organic reactions. The key to a successful synthesis lies in the careful execution of the N-protection and iodination steps, followed by meticulous purification. This technical guide provides the necessary details for researchers and drug development professionals to confidently produce this valuable compound for their specific applications. The provided protocols, with appropriate optimization, can yield high-purity this compound for use in advanced research and development projects.
References
- 1. This compound | 79677-62-6 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. organic chemistry - Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Page loading... [wap.guidechem.com]
- 5. TCI Practical Example: Regioselective Iodination Using Iodine and Silver Nitrate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. scbt.com [scbt.com]
The Significance of Halogenated Amino Acids: A Technical Guide for Researchers and Drug Development Professionals
Introduction
The strategic incorporation of halogen atoms into amino acid scaffolds represents a powerful and increasingly utilized strategy in chemical biology, drug discovery, and materials science. This technical guide provides an in-depth exploration of the significance of halogenated amino acids in research, offering insights into their synthesis, applications, and the profound impact of halogenation on molecular properties. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of these modified biomolecules.
Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), can dramatically alter the physicochemical properties of amino acids and, consequently, the peptides and proteins into which they are incorporated. These modifications can enhance thermal and proteolytic stability, modulate biological activity, and serve as versatile probes for studying molecular interactions.[1][2][3] The introduction of halogens provides a means to fine-tune properties such as lipophilicity, electrostatic interactions, and steric bulk with remarkable precision.[2]
Core Applications of Halogenated Amino Acids
The unique properties imparted by halogenation have led to the widespread application of halogenated amino acids in several key areas of research:
-
Drug Discovery and Medicinal Chemistry: Halogenated amino acids are instrumental in the development of novel therapeutics. Halogenation can improve a drug candidate's metabolic stability, membrane permeability, and binding affinity for its target.[2][4] For instance, the introduction of a bromine atom can facilitate halogen bonding, a non-covalent interaction that can enhance ligand-receptor binding and specificity.[5][6]
-
Protein Engineering and Stability Enhancement: The incorporation of halogenated amino acids, particularly fluorinated ones, can significantly enhance the thermal and chemical stability of proteins without drastically altering their structure or function.[3][7] This is of paramount importance for the development of robust protein-based therapeutics and industrial enzymes.
-
Biochemical Probes and Mechanistic Studies: Halogenated amino acids serve as powerful probes for elucidating biological mechanisms. For example, fluorine-19 is an excellent NMR probe due to its high sensitivity and the absence of a natural fluorine background in most biological systems, allowing for detailed studies of protein conformation and dynamics.[1]
Quantitative Impact of Halogenation on Protein Properties
The introduction of halogen atoms into amino acid side chains can lead to quantifiable changes in the stability and binding affinity of proteins and peptides. The following tables summarize key quantitative data from cited research, highlighting the impact of halogenation.
| Protein/Peptide System | Halogenated Amino Acid | Position of Incorporation | Change in Melting Temperature (ΔTm) | Change in Free Energy of Unfolding (ΔΔG) | Reference(s) |
| Model Protein G | 4-Fluorophenylalanine | Core Residue | +5.2 °C | +1.2 kcal/mol | [7] |
| Insulin | Halogenated-Phe | B24 | Delayed fibrillation | Not reported | [8] |
| p53-derived peptide | Lys24Nle(εNHCOCF2Br) | 24 | Not reported | Improved Ki (quantitative value not specified) | [9] |
Table 1: Effects of Halogenation on Protein and Peptide Stability. This table presents quantitative data on the changes in thermal stability (ΔTm) and the free energy of unfolding (ΔΔG) upon incorporation of halogenated amino acids.
| Receptor/Target | Ligand/Peptide | Halogenated Amino Acid | Change in Binding Affinity (e.g., Ki, Kd) | Reference(s) |
| Anti-EGF-receptor (059-152) | Fab fragment | Halogenated Tyrosine | 10-fold improvement in binding affinity | [3] |
| Mdm4 | p53-derived peptide | Lys24Nle(εNHCOCF2X) (X = Cl, Br) | Decreasing Ki values with increasing halogen bond capacity (F << Cl < Br) | [9] |
| Galectin-3C | Phenyl-β-D-galactoside derivatives | Halogenated Phenyl group | Favorable enthalpic contribution for Iodine derivative | [10] |
Table 2: Modulation of Binding Affinity by Halogenated Amino Acids. This table summarizes the observed changes in binding affinity upon the introduction of halogenated amino acids in various ligand-receptor systems.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of halogenated amino acids and their incorporation into peptides and proteins.
Protocol 1: Enzymatic Halogenation of Tryptophan using Tryptophan Halogenase
This protocol describes the in vitro enzymatic halogenation of tryptophan, a common method for producing regioselectively halogenated tryptophan derivatives.[11][12]
Materials:
-
Tryptophan halogenase (e.g., PyrH, SttH, ThHal)
-
Flavin reductase (e.g., RebF)
-
L-Tryptophan
-
Sodium chloride (NaCl) or Sodium bromide (NaBr)
-
Flavin adenine dinucleotide (FAD)
-
Nicotinamide adenine dinucleotide (NADH)
-
Glucose
-
Glucose dehydrogenase
-
Phosphate buffer (pH 7.2)
Procedure:
-
Prepare a reaction mixture containing 2.5 mM L-tryptophan, 50 mM NaCl or NaBr, 10 µM FAD, 2 mM NADH, 20 mM glucose, and 5 units of glucose dehydrogenase in 10 mM phosphate buffer (pH 7.2).
-
Add the tryptophan halogenase (10 µM) and flavin reductase (30 µM) to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 3 hours) with constant mixing.
-
Monitor the reaction progress by taking aliquots at different time points and analyzing them by LC-MS.
-
To stop the reaction, heat the mixture at 95 °C for 10 minutes to inactivate the enzymes.
-
Centrifuge the reaction mixture to remove any precipitated protein.
-
The supernatant containing the halogenated tryptophan can be purified using techniques such as reverse-phase HPLC.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Halogenated Amino Acids
This protocol outlines the general steps for incorporating a halogenated amino acid into a peptide using Fmoc-based solid-phase peptide synthesis.[13][14][15]
Materials:
-
Fmoc-protected amino acids (including the desired Fmoc-protected halogenated amino acid)
-
Solid support resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM, Methanol)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
First Amino Acid Coupling:
-
If the first amino acid is not pre-loaded on the resin, couple the Fmoc-protected amino acid to the resin using a suitable coupling protocol (e.g., DIC/HOBt).
-
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine.
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid (including the halogenated amino acid at the desired position in the sequence) with coupling reagents and a base in DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using reverse-phase HPLC.
Protocol 3: Analysis of Halogenated Proteins by Mass Spectrometry
This protocol provides a general workflow for the analysis of proteins containing halogenated amino acids using mass spectrometry.[16][17]
Materials:
-
Halogenated protein sample
-
Denaturing buffer (e.g., 8 M urea or 1% SDC in TEAB buffer)
-
Reducing agent (e.g., TCEP)
-
Alkylating agent (e.g., 2-chloroacetamide)
-
Protease (e.g., Trypsin)
-
Formic acid
-
Solvents for LC-MS (e.g., acetonitrile, water with 0.1% formic acid)
Procedure:
-
Sample Preparation:
-
Denature the protein sample in a suitable buffer.
-
Reduce the disulfide bonds with a reducing agent.
-
Alkylate the cysteine residues to prevent disulfide bond reformation.
-
-
Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography (LC) with a reverse-phase column.
-
Analyze the eluted peptides using a mass spectrometer operating in data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database that includes the sequence of the target protein with the halogenated amino acid as a variable modification.
-
Use specialized software to identify and quantify the chlorinated peptides.
-
Visualizing Key Processes and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and concepts related to halogenated amino acids.
Figure 1: Workflow for the enzymatic halogenation of tryptophan.
Figure 2: Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS).
Figure 3: Modulation of a signaling pathway by a halogenated ligand.
Conclusion
Halogenated amino acids represent a versatile and powerful tool in the arsenal of chemists and biologists. Their ability to fine-tune molecular properties has led to significant advancements in drug discovery, protein engineering, and the fundamental understanding of biological systems. The methodologies for their synthesis and incorporation are well-established, and analytical techniques are readily available to characterize their effects. As our understanding of the subtle yet profound influence of halogenation continues to grow, the applications of these unique building blocks are poised to expand even further, opening new avenues for the design of novel therapeutics, robust enzymes, and sophisticated molecular probes.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics [mdpi.com]
- 3. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stabilization of a protein by a single halogen‐based aromatic amplifier - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Interplay of halogen bonding and solvation in protein–ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzymatic halogenation of tryptophan on a gram scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. bachem.com [bachem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. books.rsc.org [books.rsc.org]
- 16. Halogenated Peptides as Internal Standards (H-PINS): INTRODUCTION OF AN MS-BASED INTERNAL STANDARD SET FOR LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectral and Methodological Overview of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Immediate Release
This technical guide provides a comprehensive overview of the spectral characteristics of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key building block in peptide synthesis and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed spectral data, experimental protocols, and relevant biochemical pathways.
Introduction
This compound is a derivative of the amino acid L-tyrosine, featuring an iodine atom at the 3-position of the phenol ring and a benzyloxycarbonyl (Cbz) protecting group on the amine. This modification is strategically significant; the Cbz group provides stability during peptide synthesis, while the iodine atom can alter the molecule's steric and electronic properties, influencing intermolecular interactions and biological activity.[1] Furthermore, the heavy iodine atom serves as a valuable tool in structural biology, particularly in X-ray crystallography.[1]
Spectral Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data
| Nucleus | Chemical Shift (δ) ppm | Description | Reference Compound |
| ¹H | ~7.3 | Multiplet, Phenyl protons of Cbz group | N-Cbz-L-tyrosine |
| ¹H | ~6.9 - 7.7 | Aromatic protons of iodotyrosine ring | 3-Iodo-L-tyrosine[2][3] |
| ¹H | ~5.1 | Singlet, Methylene protons of Cbz group | N-Cbz-L-tyrosine |
| ¹H | ~4.4 | Multiplet, α-proton of tyrosine | 3-Iodo-L-tyrosine |
| ¹H | ~3.0 - 3.2 | Multiplet, β-protons of tyrosine | 3-Iodo-L-tyrosine[2] |
| ¹³C | ~174 | Carbonyl carbon (COOH) | L-tyrosine hydrochloride[4] |
| ¹³C | ~158 | C-4 (bearing -OH) of iodotyrosine ring | 3-Iodo-L-tyrosine |
| ¹³C | ~156 | Carbonyl carbon (Cbz group) | N-Cbz-L-tyrosine |
| ¹³C | ~137 | Quaternary carbon of Cbz phenyl ring | N-Cbz-L-tyrosine |
| ¹³C | ~128-133 | Aromatic carbons | 3-Iodo-L-tyrosine, N-Cbz-L-tyrosine |
| ¹³C | ~85 | C-3 (bearing Iodine) of iodotyrosine ring | (Expected) |
| ¹³C | ~67 | Methylene carbon of Cbz group | N-Cbz-L-tyrosine |
| ¹³C | ~56 | α-carbon of tyrosine | 3-Iodo-L-tyrosine |
| ¹³C | ~37 | β-carbon of tyrosine | 3-Iodo-L-tyrosine |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | Value | Description | Reference Compound |
| IR (cm⁻¹) | ~3300 | O-H stretch (phenolic) | L-tyrosine[5][6] |
| IR (cm⁻¹) | ~3030 | Aromatic C-H stretch | L-tyrosine[4] |
| IR (cm⁻¹) | ~1710 | C=O stretch (carboxylic acid and urethane) | N-Cbz-L-tyrosine |
| IR (cm⁻¹) | ~1530 | N-H bend (amide II) | N-Cbz-L-tyrosine |
| IR (cm⁻¹) | ~1240 | C-O stretch | L-tyrosine hydrochloride[7] |
| MS (m/z) | 441.22 | Molecular Weight (C₁₇H₁₆INO₅) | This compound[8] |
| MS (m/z) | [M+H]⁺, [M+Na]⁺ | Expected pseudomolecular ions in ESI-MS | General knowledge |
| MS | Isotopic pattern | Presence of a peak at M+1 due to ¹³C and a significant peak at M+2 is not expected for iodine, which is monoisotopic (¹²⁷I). | General knowledge |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectral analysis of this compound.
Synthesis of this compound
The synthesis is typically a two-step process:
-
N-protection of L-tyrosine: L-tyrosine is reacted with benzyl chloroformate in a basic aqueous solution (e.g., sodium hydroxide or sodium carbonate) to yield N-[(benzyloxy)carbonyl]-L-tyrosine (N-Cbz-L-tyrosine).[1] The reaction progress is monitored by thin-layer chromatography (TLC).
-
Iodination: The purified N-Cbz-L-tyrosine is then subjected to regioselective iodination at the 3-position of the aromatic ring. This can be achieved using various iodinating agents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent like acetic acid or methanol.[1] Another reported method involves silver-mediated iodination.[1] Purification of the final product is typically performed by recrystallization or column chromatography.
NMR Spectroscopy
-
Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45-degree pulse angle and a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy of the carbon signals.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For Fourier Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid, powdered sample is placed directly onto the ATR crystal.[9][10][11][12] Pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a low concentration (e.g., 1 mg/mL).
-
Data Acquisition: For Electrospray Ionization Mass Spectrometry (ESI-MS), the solution is infused into the mass spectrometer. The analysis can be performed in both positive and negative ion modes to detect pseudomolecular ions such as [M+H]⁺, [M+Na]⁺, or [M-H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Signaling Pathways and Experimental Workflows
The primary application of this compound is as a protected amino acid for peptide synthesis. Its incorporation can influence the structure and function of the resulting peptide.
Caption: Workflow for the synthesis and application of this compound.
This workflow illustrates the key steps from the starting material, L-tyrosine, to the synthesis of the target compound, its incorporation into a peptide chain, and the subsequent analysis of the final iodinated peptide. The iodination of tyrosine residues is a critical step in the biosynthesis of thyroid hormones and has been explored for its impact on peptide and protein structure and function.[13]
Conclusion
This technical guide provides a consolidated resource for the spectral data and experimental protocols related to this compound. While a complete experimental dataset for the target molecule remains elusive in a single source, the compiled data from closely related analogs offers a reliable reference for researchers. The provided methodologies and workflow diagrams aim to facilitate the synthesis, characterization, and application of this important compound in the advancement of peptide chemistry and drug discovery.
References
- 1. This compound | 79677-62-6 | Benchchem [benchchem.com]
- 2. 3-Iodo-L-Tyrosine | C9H10INO3 | CID 439744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-IODO-L-TYROSINE(70-78-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyrosine [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. scbt.com [scbt.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. ATR-FTIR spectroscopy of biological samples - Specac Ltd [specac.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Halogenated peptides as internal standards (H-PINS): introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: Safety, Handling, and Application
For Research, Scientific, and Drug Development Professionals
This guide provides comprehensive technical information on 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key intermediate in synthetic chemistry and a valuable tool in biochemical and pharmaceutical research. The document details its chemical properties, safety protocols, handling procedures, and experimental applications, with a focus on providing practical knowledge for laboratory and development settings.
Chemical and Physical Properties
This compound is a derivative of the amino acid L-tyrosine, featuring an iodine atom on the aromatic ring and a benzyloxycarbonyl (Cbz) protecting group on the amine.[1] This unique structure makes it a versatile building block. The Cbz group provides stability during certain reactions and can be readily removed, while the iodine atom allows for further functionalization through cross-coupling reactions or serves as a heavy atom in structural biology applications.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 79677-62-6 | [1][2] |
| Molecular Formula | C₁₇H₁₆INO₅ | [1][2] |
| Molecular Weight | 441.22 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-3-(4-hydroxy-3-iodophenyl)propanoic acid | [1] |
| Alternate Names | 3-Iodo-N-[(phenylmethoxy)carbonyl]-L-tyrosine | [1][2] |
| Appearance | Reported as an off-white solid | |
| Solubility | Soluble in methanol | |
| Calculated LogP | 3.30980 | [3] |
| Calculated PSA | 95.86000 | [3] |
Safety and Handling
2.1. Hazard Identification and Personal Protective Equipment (PPE)
Based on related compounds, the primary hazards are likely to be skin and eye irritation.[4] Inhalation of dust should be avoided.[4]
Table 2: Recommended Safety and Handling Protocols
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. For dusty conditions, use a NIOSH-approved N95 dust mask. | [4][5][6] |
| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station. | [4][5] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation and inhalation of dust. Wash hands thoroughly after handling. | [4][5] |
| Storage | Store in a cool, dry, and well-ventilated place at the recommended temperature of -20°C.[1][4] Keep the container tightly closed and protect from light.[1] Storage in amber vials under an inert atmosphere (e.g., argon) is recommended to prevent photolytic deiodination and oxidation.[1] The compound may be hygroscopic; use of desiccants is critical.[1] | |
| Incompatible Materials | Avoid contact with strong oxidizing agents. | [7] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not let the product enter drains. | [4] |
2.2. First Aid Measures
The following first aid measures are based on protocols for similar chemical structures.[4][5][7]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]
Synthesis and Experimental Protocols
The primary application of this compound is as a synthetic intermediate. Its synthesis typically involves the iodination of its N-protected precursor.
Synthesis Workflow
The synthesis of this compound is generally achieved in a two-step process starting from L-tyrosine. First, the amino group is protected, followed by the regioselective iodination of the aromatic ring.
References
Methodological & Application
Application Notes and Protocols: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine as a versatile building block in peptide synthesis. Its unique properties allow for the strategic introduction of functionalities for diverse applications, including the development of novel therapeutics, diagnostic tools, and research probes.
Introduction
This compound is a protected amino acid derivative that serves as a key precursor for the site-specific modification of peptides. The presence of an iodine atom on the aromatic ring of tyrosine opens up a vast chemical space for post-synthesis modifications via transition metal-catalyzed cross-coupling reactions. The N-terminal benzyloxycarbonyl (Cbz or Z) group provides robust protection during peptide assembly and can be selectively removed under specific conditions. This building block is particularly valuable for:
-
Late-stage functionalization: Introducing diverse chemical moieties onto a pre-synthesized peptide backbone.
-
Bioconjugation: Attaching labels, imaging agents, or drug molecules to peptides.
-
Structural biology: Incorporating a heavy atom for X-ray crystallography to aid in phase determination.[1]
-
Probing biological interactions: Modifying peptide structure to investigate receptor binding and enzyme activity.
Key Applications and Advantages
The primary application of this compound lies in its ability to act as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This enables the formation of new carbon-carbon bonds on the peptide scaffold under mild, aqueous conditions, often compatible with unprotected peptide substrates.
-
Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl and heteroaryl groups, enabling the synthesis of biaryl-bridged peptides and the incorporation of moieties that can mimic protein secondary structures or enhance binding affinity.
-
Sonogashira Coupling: This method facilitates the introduction of alkyne functionalities, which can be further modified using click chemistry or serve as spectroscopic probes.
-
Carbonylative Cross-Coupling: The introduction of a carbonyl group along with an aryl moiety to form diaryl ketones, which are valuable as photo-crosslinkers for studying peptide-protein interactions.[2]
-
Radioiodination: The iodine atom can be exchanged with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), providing a straightforward method for preparing radiolabeled peptides for imaging and therapeutic applications.[2][3]
-
Influence on Peptide Properties: The incorporation of 3-iodotyrosine can influence the aggregation properties and enzymatic cleavage kinetics of peptides. The iodine atom can introduce halogen bonding, leading to more structured peptides that may be more accessible to enzymes.[3]
Quantitative Data Summary
The following table summarizes representative yields for the modification of peptides containing 3-iodotyrosine via palladium-catalyzed cross-coupling reactions.
| Modification Reaction | Peptide Substrate | Coupling Partner | Catalyst System | Solvent | Yield (%) | Reference |
| Carbonylative Suzuki-Miyaura | H₂N-Ile-Thr-Tyr(3-I)-Gly-Glu-NH₂ | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / Mo(CO)₆ | aq. MeCN | 65 | [2] |
| Carbonylative Suzuki-Miyaura | H₂N-Ile-Thr-Tyr(3-I)-Gly-Glu-NH₂ | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ / Mo(CO)₆ | aq. MeCN | 55 | [2] |
| Carbonylative Sonogashira | H₂N-Ile-Thr-Tyr(3-I)-Gly-Glu-NH₂ | Phenylacetylene | Pd(OAc)₂ / Mo(CO)₆ | aq. MeCN | 70 | [2] |
| Suzuki-Miyaura | Ac-Tyr(3-I, 4-OBn)-OMe | Ac-Tyr(3-Bpin, 4-OBn)-OMe | PdCl₂(dppf) / K₂CO₃ | Dioxane/H₂O | Moderate | [4] |
| Suzuki-Miyaura | H₂N-Cys(Pic)-...-CONH₂ | Arylboronic acid | Pd(OAc)₂ / ADHP | H₂O | High Conversion | [4] |
Experimental Protocols
Protocol for Incorporation of 3-Iodo-N-Cbz-L-tyrosine into a Peptide using Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual coupling of this compound as the final N-terminal amino acid to a peptide chain assembled on a solid support using Fmoc/tBu strategy.
Materials:
-
Peptide-resin (fully deprotected N-terminus)
-
This compound
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-diisopropylethylamine)
-
Solvent: DMF (N,N-dimethylformamide), DCM (dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the N-terminal amino acid is Fmoc-protected, treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.
-
Coupling Solution Preparation:
-
In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HBTU (or HATU) in DMF.
-
Add 6 equivalents of DIPEA to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Drain the DMF from the resin.
-
Add the pre-activated coupling solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours. The progress of the coupling can be monitored using a Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), DCM (3 times), and methanol (3 times).
-
Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Note: This step will also remove the N-terminal Cbz group. If selective Cbz deprotection is required, alternative methods such as catalytic hydrogenation should be employed prior to side-chain deprotection, though this is not compatible with solid-phase synthesis.
-
-
Peptide Precipitation: Filter the cleavage solution to separate the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC.
Protocol for Suzuki-Miyaura Cross-Coupling on an Iodotyrosine-Containing Peptide
This protocol describes a general procedure for the late-stage functionalization of a purified peptide containing a 3-iodotyrosine residue.
Materials:
-
Purified peptide containing 3-iodotyrosine
-
Arylboronic acid (1.5 - 3 equivalents)
-
Palladium catalyst: Pd(OAc)₂ or Pd₂(dba)₃
-
Ligand: SPhos or a water-soluble phosphine ligand
-
Base: K₂CO₃ or K₃PO₄
-
Solvent: A mixture of water and an organic solvent such as acetonitrile, DMF, or dioxane.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a reaction vial, dissolve the iodotyrosine-containing peptide in the chosen aqueous solvent system.
-
Degassing: Degas the solution by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.
-
Addition of Reagents:
-
Add the arylboronic acid, palladium catalyst, and ligand to the reaction vial under the inert atmosphere.
-
Add the base to the reaction mixture.
-
-
Reaction:
-
Seal the vial and heat the reaction mixture to the desired temperature (typically 40-80 °C).
-
Stir the reaction for 2-16 hours. Monitor the reaction progress by LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
Acidify the solution with a small amount of TFA.
-
-
Purification: Purify the modified peptide by reverse-phase HPLC.
Visualizations
Caption: Workflow for peptide synthesis and functionalization.
Caption: Cross-coupling pathways for iodotyrosine modification.
References
- 1. daneshyari.com [daneshyari.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization [mdpi.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a proposed research protocol for the incorporation of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine (Z-3-iodo-L-tyrosine) into peptides via solid-phase peptide synthesis (SPPS). These guidelines are intended to serve as a comprehensive resource for researchers seeking to synthesize peptides containing this non-canonical amino acid, which can be a valuable tool in drug discovery and biomedical research.
Application Notes
3-Iodo-L-tyrosine is a derivative of the amino acid tyrosine and serves as an intermediate in the synthesis of thyroid hormones.[1][2] Its incorporation into peptides can serve several purposes in research and drug development:
-
Radio-iodination and Molecular Imaging: Peptides containing 3-iodotyrosine can be readily labeled with radioactive iodine isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I). These radiolabeled peptides are valuable probes for in vivo imaging techniques such as Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), enabling the visualization and tracking of biological processes and the localization of disease states, such as cancers that overexpress certain receptors.
-
Structural Biology and Mechanistic Studies: The iodine atom can be used as a heavy atom for X-ray crystallography to aid in phase determination. Furthermore, the introduction of an iodine atom can influence peptide conformation and aggregation properties, providing insights into peptide structure-function relationships.[1] Studies have shown that iodination can increase intramolecular interactions and affect the hydrolytic activity of enzymes on peptide substrates.[1]
-
Therapeutic Applications: Radioiodinated peptides can be designed for targeted radionuclide therapy, where the radioactive isotope delivers a cytotoxic dose of radiation directly to diseased tissues, minimizing damage to healthy surrounding cells.
-
Probing Protein-Protein Interactions: As a non-natural amino acid, 3-iodotyrosine can be incorporated into proteins to serve as a label for detecting protein-protein interactions.[1]
The use of the benzyloxycarbonyl (Z) group as the Nα-protecting group for 3-iodo-L-tyrosine in a standard Fmoc/tBu solid-phase synthesis strategy is not conventional. The Z-group is traditionally used in solution-phase peptide synthesis. However, its stability under the acidic conditions used for final cleavage from many resins in Fmoc-SPPS presents a potential synthetic route for preparing peptides with an N-terminal Z-protected 3-iodotyrosine or for specific applications where this protecting group is desired.
Proposed Research Protocol: Solid-Phase Synthesis of a Model Peptide Containing Z-3-iodo-L-tyrosine
This protocol outlines a proposed method for the manual solid-phase synthesis of a model pentapeptide (e.g., Tyr-Ala-Gly-Phe-Leu) with Z-3-iodo-L-tyrosine at the N-terminus, utilizing a standard Fmoc/tBu strategy for the preceding amino acids on a Wang resin.
Materials and Reagents:
-
Wang resin (pre-loaded with Fmoc-Leu-OH is recommended)
-
Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)
-
This compound (Z-3-iodo-L-tyrosine)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone), Diethyl ether (cold)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solid-phase synthesis vessel
-
Shaker/vortexer
-
HPLC for purification and analysis
-
Mass spectrometer for characterization
Experimental Workflow Diagram:
Caption: Workflow for the solid-phase synthesis of a peptide with N-terminal Z-3-iodo-L-tyrosine.
Step-by-Step Protocol:
-
Resin Preparation:
-
Start with pre-loaded Fmoc-Leu-Wang resin (0.1 mmol scale).
-
Place the resin in a solid-phase synthesis vessel and swell in DMF for 1 hour.
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes at room temperature.
-
Drain the solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
-
Coupling of the Next Amino Acid (Fmoc-Phe-OH):
-
In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. A negative result (yellow beads) indicates a complete reaction.
-
Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for the subsequent amino acids in the sequence (Fmoc-Gly-OH and Fmoc-Ala-OH).
-
-
Coupling of Z-3-iodo-L-tyrosine:
-
After the final Fmoc deprotection of the N-terminal alanine, wash the resin thoroughly.
-
Prepare the activation mixture for Z-3-iodo-L-tyrosine (0.4 mmol, 4 eq.) using the same procedure as in step 3.
-
Couple Z-3-iodo-L-tyrosine to the resin-bound peptide for 2-4 hours. The larger size and electronic properties of this amino acid may require a longer coupling time. Monitor with a Kaiser test.
-
After coupling, wash the resin extensively with DMF (5 times) and DCM (5 times), and dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dried resin.
-
Gently agitate for 2-3 hours at room temperature. The Z-group is expected to be stable under these conditions.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase HPLC.
-
Analyze the purified fractions by mass spectrometry to confirm the identity of the desired peptide.
-
Data Presentation
The following tables present hypothetical data to illustrate how quantitative results from this synthesis could be structured for comparison.
Table 1: Comparison of Coupling Efficiency for Different Amino Acids in the Model Peptide Synthesis.
| Amino Acid Coupled | Coupling Reagent | Coupling Time (h) | Kaiser Test Result | Estimated Coupling Efficiency (%) |
| Fmoc-Phe-OH | HBTU/HOBt/DIPEA | 2 | Negative | >99 |
| Fmoc-Gly-OH | HBTU/HOBt/DIPEA | 2 | Negative | >99 |
| Fmoc-Ala-OH | HBTU/HOBt/DIPEA | 2 | Negative | >99 |
| Z-3-iodo-L-tyrosine | HBTU/HOBt/DIPEA | 4 | Negative | >95 |
Table 2: Yield and Purity of the Synthesized Peptide.
| Peptide Sequence | Theoretical Mass (Da) | Observed Mass (Da) | Crude Yield (mg) | Purity by HPLC (%) |
| Z-I-Tyr-Ala-Gly-Phe-Leu-OH | 857.6 | 857.5 | 65 | ~70 |
Potential Side Reactions and Mitigation
A logical diagram of potential side reactions during the synthesis.
Caption: Potential side reactions and mitigation strategies.
-
Incomplete Coupling: The sterically hindered nature of Z-3-iodo-L-tyrosine may lead to incomplete coupling. This can be addressed by using a higher excess of the amino acid and coupling reagents, extending the reaction time, or performing a double coupling.
-
Racemization: Activation of Z-3-iodo-L-tyrosine could potentially lead to racemization. The use of HOBt is known to suppress this side reaction.
-
Partial Z-group Cleavage: While the Z-group is generally stable to TFA, prolonged exposure or elevated temperatures during cleavage could lead to some loss of this protecting group. The cleavage time should be optimized to ensure complete removal of side-chain protecting groups while minimizing Z-group cleavage.
-
Diketopiperazine Formation: This is a common side reaction, especially after the coupling of the second amino acid to the resin. Using pre-loaded resins and ensuring efficient coupling can minimize this.
These application notes and the proposed protocol provide a solid foundation for the successful synthesis of peptides containing Z-3-iodo-L-tyrosine. As with any non-standard SPPS protocol, small-scale pilot syntheses are recommended to optimize conditions for the specific peptide sequence of interest.
References
Application Notes and Protocols: Solution-Phase Synthesis and Utilization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the solution-phase synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine and its applications in peptide synthesis and biochemical studies. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate its use in research and drug development.
Introduction
This compound is a valuable synthetic amino acid derivative. The introduction of an iodine atom onto the tyrosine side chain offers unique properties for various biochemical applications.[1] The benzyloxycarbonyl (Cbz or Z) protecting group on the α-amino group allows for its use as a building block in solution-phase peptide synthesis.[1] Halogenation of amino acids can significantly influence peptide and protein conformation and biological activity.[1] This document outlines the synthesis of this compound and highlights its key applications.
Synthesis of this compound
The synthesis of this compound is a two-step process involving the protection of the amino group of L-tyrosine followed by regioselective iodination of the aromatic ring.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: N-protection of L-Tyrosine with Benzyl Chloroformate
This protocol describes the protection of the amino group of L-tyrosine using benzyl chloroformate (Cbz-Cl).
-
Dissolution: Dissolve L-Tyrosine in an aqueous solution of a suitable base, such as sodium carbonate, with cooling in an ice bath.
-
Addition of Cbz-Cl: Add benzyl chloroformate dropwise to the stirred solution while maintaining the temperature at 0-5 °C. The pH of the reaction mixture should be kept basic.
-
Reaction: Allow the reaction to stir for several hours at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC), wash the mixture with an organic solvent (e.g., diethyl ether) to remove unreacted Cbz-Cl.
-
Acidification: Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the N-Cbz-L-tyrosine.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-[(benzyloxy)carbonyl]-L-tyrosine.
Protocol 2: Iodination of N-Cbz-L-Tyrosine
This protocol details the iodination of N-Cbz-L-tyrosine using N-Iodosuccinimide (NIS). The use of NIS in an acetonitrile/water mixture is a mild and efficient method for mono-iodination.[2]
-
Dissolution: Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine in a mixture of acetonitrile and water.
-
Addition of NIS: Add N-Iodosuccinimide (NIS) to the solution. The molar ratio of NIS to the precursor peptide is crucial to control mono-iodination and minimize di-iodination.[2]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically fast (around 5 minutes).[3]
-
Quenching: Quench the reaction by adding a solution of sodium thiosulfate.
-
Purification: Purify the product using reversed-phase high-performance liquid chromatography (RP-HPLC) or recrystallization from a suitable solvent system like ethanol/water to obtain this compound.[1]
Characterization Data
The structural integrity of the synthesized compound can be confirmed by various analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₆INO₅ | [4] |
| Molecular Weight | 441.22 g/mol | [4] |
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Aromatic proton signals consistent with 3-iodo substitution, characteristic peaks for the Cbz group (e.g., benzyl protons ~7.3 ppm).[1] |
| ¹³C NMR | Deshielding of the carbon atoms adjacent to the iodine atom.[1] |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the theoretical mass.[1] |
Applications
This compound is a versatile building block with several applications in chemical biology and drug discovery.
Peptide Synthesis
The Cbz-protected amino group and the free carboxylic acid make this compound an ideal building block for solution-phase peptide synthesis. The iodinated tyrosine residue can be incorporated into peptide sequences to study the effects of halogenation on peptide structure and function.
Protocol 3: Dipeptide Synthesis
This protocol outlines the coupling of this compound with another amino acid ester (e.g., Glycine methyl ester).
-
Activation: Dissolve this compound in a suitable solvent (e.g., DMF). Add a coupling reagent (e.g., DCC, EDC/HOBt) and stir at 0 °C for a short period to form the active ester.
-
Coupling: Add the amino acid ester hydrochloride and a base (e.g., N-methylmorpholine) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature overnight.
-
Work-up: Filter the reaction mixture to remove by-products. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting dipeptide by column chromatography or recrystallization.
Precursor for Photo-Crosslinking Agents
The carbon-iodine bond in 3-iodotyrosine can be photolytically cleaved to generate a reactive aryl radical. This property allows for its use in generating photo-crosslinkable proteins to study protein-protein interactions.
Role in Thyroid Hormone Synthesis Pathway
3-Iodotyrosine, also known as monoiodotyrosine (MIT), is a key intermediate in the biosynthesis of thyroid hormones, triiodothyronine (T3) and thyroxine (T4).[5][6]
Caption: Simplified pathway of thyroid hormone synthesis.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For research use only. Not for human or veterinary use.[4]
Ordering Information
| Product Name | CAS Number |
| This compound | 79677-62-6 |
References
Application Notes and Protocols for Photo-crosslinking Studies with Iodinated Tyrosine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing iodinated tyrosine derivatives in photo-crosslinking studies to investigate protein-protein interactions and map molecular binding sites. The inclusion of an iodine atom on the tyrosine moiety offers a unique heavy-atom signature for mass spectrometry-based detection and can be leveraged for advanced analytical techniques.
Introduction to Photo-crosslinking with Iodinated Tyrosine Derivatives
Photo-crosslinking is a powerful technique to capture transient and stable interactions between biomolecules.[1] This method employs photoreactive chemical groups that, upon activation with UV light, form covalent bonds with nearby molecules.[2] Tyrosine is a particularly interesting residue for such studies due to its phenolic side chain, which can be readily modified to incorporate photoreactive moieties or can itself participate in crosslinking reactions upon photo-sensitized oxidation to form dityrosine bonds.[3][4]
The use of iodinated tyrosine derivatives as photo-crosslinking probes introduces several advantages. The iodine atom provides a distinct isotopic signature that can aid in the identification of cross-linked peptides during mass spectrometry (MS) analysis. Furthermore, the synthesis of multifunctional probes incorporating an iodinated tyrosine, a photoreactive group (e.g., a diazirine), and a bio-orthogonal handle (e.g., an alkyne for click chemistry) allows for a versatile workflow involving UV-induced cross-linking and subsequent enrichment of the cross-linked species.[5]
This document outlines protocols based on the use of a hypothetical, yet plausible, multifunctional iodinated tyrosine derivative, [I-Tyr(N3)]-alkyne , which incorporates a photoreactive azido group on an iodinated tyrosine backbone with a terminal alkyne for enrichment.
Application Note 1: Identification of Protein-Protein Interactions
This application note describes a method to identify the interaction partners of a bait protein within a complex mixture using an iodinated tyrosine photo-crosslinker. The general principle involves introducing the photoreactive iodinated tyrosine analog into the system, allowing it to bind to the protein of interest, activating the cross-linking with UV light, and then identifying the covalently captured interacting proteins by mass spectrometry.
Protocol 1: Photo-crosslinking of a Protein Complex using a Hypothetical Iodinated Tyrosine Analog
This protocol details the steps for photo-crosslinking a protein of interest (Bait-Protein) to its interacting partners (Prey-Proteins) in a cellular lysate using a hypothetical photoreactive 3-iodo-4-azido-L-phenylalanine alkyne probe.
Materials:
-
Purified Bait-Protein
-
Cell lysate containing Prey-Proteins
-
Photoreactive Iodinated Tyrosine Analog (e.g., 10 mM stock in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
UV Lamp (365 nm)[6]
-
Ice bath
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, combine the purified Bait-Protein (final concentration 1-10 µM) with the cell lysate.
-
Add the photoreactive iodinated tyrosine analog to a final concentration of 10-100 µM.
-
Incubate the mixture for 1 hour at 4°C with gentle mixing to allow for binding.
-
-
UV Irradiation:
-
Enrichment of Cross-linked Complexes (via Click Chemistry):
-
To the irradiated sample, add a biotin-azide probe and the necessary catalysts for a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click reaction.
-
Incubate the reaction mixture as per the click chemistry reagent manufacturer's instructions.
-
Enrich the biotinylated (and thus cross-linked) proteins using streptavidin-coated magnetic beads.
-
-
Preparation for Mass Spectrometry:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
Proceed with the sample preparation for mass spectrometry as detailed in Protocol 2.
-
Data Presentation: Hypothetical Cross-linked Peptide Identification
The following table presents a hypothetical outcome from a mass spectrometry analysis of a photo-crosslinking experiment, identifying peptides from the bait and prey proteins that have been covalently linked.
| Cross-link ID | Bait-Protein Peptide Sequence | Prey-Protein Peptide Sequence | Mass Shift (Da) | pLink 2 Score |
| XL-001 | ...VYLIK... | ...AGFIT... | +401.05 | 8.5e-4 |
| XL-002 | ...FPIYSA... | ...TGEIV... | +401.05 | 1.2e-3 |
| XL-003 | ...IYQEMN... | ...PLVTR... | +401.05 | 3.7e-3 |
Mass shift corresponds to the remnant of the iodinated tyrosine cross-linker after fragmentation.
Application Note 2: Mapping Small Molecule Binding Sites
Photo-crosslinking with iodinated tyrosine derivatives can be adapted to map the binding site of a small molecule on its protein target. This involves synthesizing a small molecule probe that incorporates the photoreactive iodinated tyrosine moiety. Upon binding and UV activation, the probe will covalently attach to the amino acid residues within the binding pocket. Subsequent mass spectrometric analysis can then identify the modified peptides and pinpoint the region of interaction.[4]
Protocol 2: Mass Spectrometry Analysis of Cross-linked Peptides
This protocol provides a general workflow for the preparation and analysis of photo-cross-linked protein samples by mass spectrometry.[1][3][8]
Materials:
-
Cross-linked protein sample (from Protocol 1 or a similar experiment)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (MS-grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Formic acid (0.1%)
-
Acetonitrile
-
C18 desalting spin columns
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Reduction and Alkylation:
-
To the protein sample, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.
-
Add trypsin at a 1:50 (trypsin:protein) ratio by weight and incubate overnight at 37°C.[2]
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the trypsin activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap Fusion Lumos) coupled with a nano-liquid chromatography system.[9]
-
Employ a data-dependent acquisition method, selecting for precursor ions with higher charge states, which are more likely to be cross-linked peptides.
-
Utilize different fragmentation methods (e.g., CID, HCD, ETD) to obtain comprehensive fragmentation spectra.[10]
-
-
Data Analysis:
Data Presentation: Hypothetical Quantitative Cross-linking Data
The following table shows hypothetical quantitative data from a label-free quantification experiment comparing the abundance of a cross-linked peptide in the presence and absence of a competing ligand.
| Cross-linked Peptide | Abundance (Control) | Abundance (+ Competitor) | Fold Change | p-value |
| Bait(12-25)-Prey(88-99) | 1.5e6 | 3.1e5 | -4.8 | 0.002 |
| Bait(45-58)-Prey(112-123) | 1.2e6 | 1.1e6 | -1.1 | 0.45 |
Mandatory Visualizations
Caption: Experimental workflow for photo-crosslinking and protein identification.
Caption: Probing a kinase ATP-binding site with an I-Tyr photo-probe.
References
- 1. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. youtube.com [youtube.com]
- 9. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Synthesis of Photo-Crosslinkable Proteins Using 3-Iodo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids into proteins provides a powerful tool for probing protein structure, function, and interactions. 3-Iodo-L-tyrosine, a non-proteinogenic amino acid, can be genetically encoded in response to an amber stop codon (TAG), enabling its precise placement within a protein of interest.[1][2] Upon exposure to UV light, the carbon-iodine bond in 3-Iodo-L-tyrosine can be cleaved to generate a highly reactive tyrosyl radical, which can then form a covalent crosslink with nearby amino acid residues. This photo-crosslinking capability allows for the capture of transient protein-protein interactions and the study of protein complexes in their native environments.
These application notes provide detailed protocols for the incorporation of 3-Iodo-L-tyrosine into proteins and the subsequent photo-crosslinking and analysis of the resulting protein complexes.
Key Applications
-
Mapping Protein-Protein Interaction Interfaces: Covalently trap interacting partners to identify binding sites.
-
Stabilizing Transient or Weak Protein Complexes: Capture fleeting interactions for structural and functional studies.
-
In Vivo Crosslinking: Study protein interactions within a cellular context.
-
Drug Discovery: Identify and validate protein targets of small molecules.
Data Summary
Table 1: Efficiency of 3-Iodo-L-tyrosine Incorporation
| Expression System | Method | Reported Efficiency | Reference |
| E. coli cell-free | Amber suppression with engineered TyrRS | >95% | [1] |
| E. coli (in vivo) | Amber suppression with engineered TyrRS | High, sufficient for crystallography | |
| Mammalian cells | Amber suppression with engineered TyrRS | Sufficient for detection | [2] |
Table 2: Recommended Starting Conditions for Photo-Crosslinking
| Parameter | Recommended Range | Notes |
| UV Wavelength | 254 - 310 nm | Optimal wavelength should be determined empirically. Start with a broad spectrum UV source. |
| Irradiation Time | 5 - 60 minutes | Time-course experiments are recommended to optimize crosslinking efficiency while minimizing protein damage. |
| Irradiation Dose | 1 - 15 J/cm² | Dose is a critical parameter to control. A UV radiometer should be used for accurate measurement. |
| Sample Temperature | 4°C (on ice) | To minimize protein degradation and non-specific reactions. |
| Protein Concentration | 1 - 10 µM | Concentration will depend on the specific protein and interaction being studied. |
Experimental Protocols
Protocol 1: Site-Specific Incorporation of 3-Iodo-L-tyrosine into Proteins in E. coli
This protocol describes the expression of a target protein containing 3-Iodo-L-tyrosine at a specific site using an amber suppressor tRNA and an engineered aminoacyl-tRNA synthetase (aaRS).
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with a TAG codon at the desired position
-
Plasmid encoding the engineered 3-Iodo-L-tyrosine-specific aaRS (iodoTyrRS) and the corresponding suppressor tRNA (e.g., pAC-iodoTyrRS-6TRN)
-
LB medium and Terrific Broth (TB)
-
Appropriate antibiotics
-
3-Iodo-L-tyrosine
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid containing your gene of interest (with the amber codon) and the plasmid carrying the iodoTyrRS/tRNA pair.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Add 3-Iodo-L-tyrosine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to improve protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Protocol 2: Photo-Crosslinking of 3-Iodo-L-tyrosine Containing Proteins
This protocol provides a general procedure for UV-induced crosslinking. Optimal conditions should be determined empirically for each protein system.
Materials:
-
Purified protein containing 3-Iodo-L-tyrosine in a suitable buffer (e.g., PBS or HEPES-based buffer, pH 7.4)
-
UV crosslinker with a suitable wavelength emission (e.g., 254 nm or 302/312 nm)
-
Quartz cuvette or microplate
-
SDS-PAGE analysis reagents
Procedure:
-
Sample Preparation: Prepare the protein sample at the desired concentration in a UV-transparent vessel (e.g., quartz cuvette). If studying a protein-protein interaction, mix the bait and prey proteins at an appropriate molar ratio.
-
UV Irradiation: Place the sample on ice and irradiate with UV light. The distance from the UV source and the irradiation time will need to be optimized.
-
Time Course (Optional but Recommended): To determine the optimal irradiation time, take aliquots at different time points (e.g., 0, 1, 5, 10, 20, 30 minutes) and analyze by SDS-PAGE.
-
Analysis of Crosslinking: Analyze the irradiated samples by SDS-PAGE. Crosslinked products will appear as higher molecular weight bands. The identity of these bands can be confirmed by Western blotting if antibodies are available.
Protocol 3: Analysis of Crosslinked Products by Mass Spectrometry
This protocol outlines a general workflow for identifying crosslinked peptides by mass spectrometry.
Materials:
-
Crosslinked protein sample
-
SDS-PAGE gel
-
In-gel digestion reagents (e.g., trypsin)
-
LC-MS/MS system
-
Crosslinking analysis software (e.g., pLink, MaxQuant with crosslinking search capabilities)
Procedure:
-
SDS-PAGE Separation: Separate the crosslinked and non-crosslinked proteins by SDS-PAGE.
-
Excision and In-Gel Digestion: Excise the band corresponding to the crosslinked complex from the Coomassie-stained gel. Perform in-gel digestion with a protease such as trypsin.
-
LC-MS/MS Analysis: Analyze the extracted peptides by LC-MS/MS.
-
Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the crosslinked peptides. The software should be capable of identifying both intra- and inter-molecular crosslinks.
Visualizations
Caption: Experimental workflow for the synthesis and application of photo-crosslinkable proteins.
References
- 1. Large-Scale Qualitative and Quantitative Assessment of Dityrosine Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Site-Specific Photo-Crosslinking Proteomics to Identify Protein-Protein Interactions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine and its derivatives. These reactions are pivotal for the synthesis of novel amino acid analogs, which are valuable building blocks in drug discovery and development. The methodologies outlined below—Suzuki-Miyaura, Sonogashira, and Heck couplings—offer versatile strategies for introducing aryl, alkynyl, and vinyl functionalities onto the tyrosine scaffold.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-N-Boc-L-tyrosine Methyl Esters
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound, making it highly effective for creating bi-aryl linkages on the tyrosine scaffold.[1] Studies on the closely related N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester have demonstrated efficient coupling with various potassium aryl- and heteroaryltrifluoroborate salts, yielding 3-arylated tyrosine derivatives in good yields.
Experimental Protocol
A general procedure for the Suzuki-Miyaura cross-coupling of N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester with potassium aryltrifluoroborate salts is as follows:
-
To a 25 mL two-necked round-bottomed flask under a nitrogen atmosphere, add Pd(OAc)₂ (11.23 mg, 10 mol%), the desired potassium aryltrifluoroborate salt (0.5 mmol), and N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester (210.5 mg, 0.5 mmol).
-
Add dry methanol (4 mL) to the flask.
-
To this mixture, add K₂CO₃ (207.6 mg, 1.5 mmol).
-
Stir the reaction mixture and heat it to 80 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by standard aqueous extraction and purified by column chromatography.
Data Presentation: Substrate Scope and Yields
The following table summarizes the results for the Suzuki-Miyaura coupling of N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester with various potassium aryl- and heteroaryltrifluoroborate salts.
| Entry | R-BF₃K | Product | Time (h) | Yield (%) |
| 1 | Phenyl | 3-Phenyl-N-Boc-L-tyrosine methyl ester | 7 | 73 |
| 2 | 4-Fluorophenyl | 3-(4-Fluorophenyl)-N-Boc-L-tyrosine methyl ester | 12 | 17 |
| 3 | 4-Chlorophenyl | 3-(4-Chlorophenyl)-N-Boc-L-tyrosine methyl ester | 12 | 36 |
| 4 | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)-N-Boc-L-tyrosine methyl ester | 12 | 50 |
| 5 | Thiophen-3-yl | 3-(Thiophen-3-yl)-N-Boc-L-tyrosine methyl ester | 12 | 89 |
| 6 | Pyridin-3-yl | 3-(Pyridin-3-yl)-N-Boc-L-tyrosine methyl ester | 12 | 74 |
Data adapted from a study on N-tert-butyloxycarbonyl-3-iodotyrosine methyl ester.
Workflow Diagram: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Synthesis of 3-Alkynyl-N-Cbz-L-tyrosine Derivatives
The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to 3-alkynyl-tyrosine derivatives.[1] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol
The following is a general protocol for the Sonogashira coupling of a protected 3-iodotyrosine derivative with a terminal alkyne.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the this compound derivative (1.0 equiv) in a suitable solvent such as degassed triethylamine or a mixture of DMF and triethylamine.
-
Add the terminal alkyne (1.2-1.5 equiv).
-
To this solution, add the palladium catalyst, such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and the copper(I) co-catalyst, CuI (4-10 mol%).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Reaction Conditions
The table below outlines typical conditions for a Sonogashira coupling reaction. Yields are generally moderate to good, depending on the specific substrates used.
| Component | Example Reagent | Typical Loading |
| Aryl Halide | 3-Iodo-N-Cbz-L-tyrosine methyl ester | 1.0 equiv |
| Alkyne | Phenylacetylene | 1.2 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 2.5 mol% |
| Copper Co-catalyst | CuI | 5 mol% |
| Base/Solvent | Triethylamine | - |
| Temperature | Room Temperature | - |
| Typical Yield | 70-90% |
Workflow Diagram: Sonogashira Coupling
Caption: Workflow for the Sonogashira cross-coupling reaction.
Mizoroki-Heck Coupling: Synthesis of 3-Vinyl-N-Cbz-L-tyrosine Derivatives
Proposed Experimental Protocol
This proposed protocol is based on general methodologies for the Mizoroki-Heck reaction of aryl iodides.
-
In a screw-capped tube, add the this compound derivative (1.0 equiv), the alkene (e.g., methyl acrylate or styrene, 1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or 10% Pd/C, 1-5 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.0-2.0 equiv).
-
If using a phosphine ligand (e.g., PPh₃ or a Buchwald ligand), add it at this stage (2-10 mol%).
-
Add a suitable solvent, such as DMF, NMP, or a greener solvent like Cyrene (1-2 mL).
-
Seal the tube and stir the mixture at an elevated temperature (e.g., 100-150 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a heterogeneous catalyst like Pd/C is used, filter the mixture through a pad of Celite.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 3-vinyl-tyrosine derivative.
Data Presentation: General Heck Reaction Conditions
The following table presents a set of general conditions that can be optimized for the Heck coupling of this compound.
| Component | Example Reagent/Condition |
| Aryl Halide | 3-Iodo-N-Cbz-L-tyrosine methyl ester |
| Alkene | Methyl acrylate |
| Palladium Catalyst | Pd(OAc)₂ |
| Ligand (optional) | PPh₃ |
| Base | Triethylamine |
| Solvent | DMF |
| Temperature | 100-120 °C |
| Expected Yield | Moderate to Good |
Workflow Diagram: Mizoroki-Heck Coupling
Caption: Workflow for the Mizoroki-Heck cross-coupling reaction.
References
Application Notes and Protocols: Sonogashira Coupling with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the successful implementation of the Sonogashira coupling reaction with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. This versatile carbon-carbon bond-forming reaction is instrumental in the synthesis of novel amino acid derivatives, peptides, and complex molecular scaffolds for drug discovery and development. The methodologies outlined herein, including both traditional palladium/copper-catalyzed and copper-free conditions, offer a robust toolkit for the alkynylation of this key building block.
Introduction to Sonogashira Coupling on Modified Tyrosine
The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Its mild reaction conditions have made it a widely used method in the synthesis of complex molecules, including pharmaceuticals and natural products.
In the context of peptide and medicinal chemistry, the Sonogashira coupling of this compound allows for the introduction of a diverse range of alkyne-containing moieties onto the tyrosine side chain. This modification can be used for:
-
Fluorescent Labeling: Introduction of fluorescent alkynes for biological imaging.
-
Bioorthogonal Chemistry: Installation of terminal alkynes for subsequent "click" chemistry reactions.
-
Structure-Activity Relationship (SAR) Studies: Generation of a library of analogs to probe biological targets.
-
Synthesis of Novel Peptidomimetics and Macrocycles: Creating constrained peptide structures with unique pharmacological properties.
The N-(benzyloxy)carbonyl (Cbz) protecting group is crucial for preventing unwanted side reactions at the amino group during the coupling process.
Reaction Mechanism and Workflow
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
Figure 1: Catalytic cycles of the Sonogashira coupling reaction.
The experimental workflow for the Sonogashira coupling of this compound is a multi-step process that requires careful execution under an inert atmosphere.
Figure 2: General experimental workflow for the Sonogashira coupling.
Experimental Protocols
Note: These protocols are general guidelines and may require optimization for specific substrates and scales. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: Traditional Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is adapted from procedures used for similar iodinated amino acid derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 3-10 mol%)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
-
Degassing equipment (e.g., argon bubbling or freeze-pump-thaw cycles)
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Degas the resulting mixture for 10-15 minutes by bubbling with argon.
-
Add the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or heat to 40-60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions are often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification.[1]
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a pre-catalyst like [DTBNpP]Pd(crotyl)Cl)[2]
-
Base (e.g., a hindered amine base like 2,2,6,6-tetramethylpiperidine (TMP) or an inorganic base like Cs₂CO₃, 2-3 equivalents)[2]
-
Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO) or THF)[2]
Procedure:
-
To a dry reaction flask, add this compound (1 equivalent) and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base.
-
Degas the mixture for 10-15 minutes.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat as required for the specific catalyst system.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Sonogashira coupling of this compound and its analogs with various terminal alkynes. Yields are highly dependent on the specific alkyne, catalyst, and reaction conditions.
Table 1: Traditional Pd/Cu-Catalyzed Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | TEA | DMF | 65 | 4 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | DIPEA | THF | RT | 12 | 70-85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | TEA | DMF | 50 | 6 | 90-98 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | TEA | THF/DMF | 60 | 8 | 65-80 |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Ethynyltoluene | [DTBNpP]Pd(crotyl)Cl (2)[2] | TMP[2] | DMSO[2] | RT[2] | 2 | 80-95[2] |
| 2 | Phenylacetylene | Pd(PPh₃)₄ (5) | Cs₂CO₃ | THF | 60 | 18 | 75-90 |
| 3 | 1-Octyne | Pd₂(dba)₃ (2) + Ligand | K₂CO₃ | Dioxane | 80 | 12 | 70-85 |
| 4 | 3-Ethynylthiophene | Pd(OAc)₂ (3) + Ligand | TBAF | DMF | RT | 6 | 80-92 |
* Ligand: A phosphine ligand such as XPhos or SPhos is often required.
Applications in Drug Development
The alkyne-functionalized tyrosine derivatives synthesized via Sonogashira coupling serve as versatile intermediates in drug discovery.
Figure 3: Applications of alkyne-functionalized tyrosine in drug development.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |
| Insufficiently degassed | Degas the reaction mixture more thoroughly. | |
| Inappropriate base or solvent | Screen different bases and solvents. | |
| Formation of homocoupled alkyne (Glaser product) | Presence of oxygen | Ensure a strictly inert atmosphere. |
| High copper concentration | Reduce the amount of CuI or switch to a copper-free protocol. | |
| Decomposition of starting material | High reaction temperature | Lower the reaction temperature. |
| Incompatible functional groups | Protect sensitive functional groups on the alkyne. |
Conclusion
The Sonogashira coupling of this compound is a highly effective method for the synthesis of a wide array of alkyne-substituted tyrosine derivatives. The choice between a traditional Pd/Cu-catalyzed system and a copper-free alternative will depend on the specific alkyne substrate and the desired purity profile of the final product. The protocols and data presented herein provide a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors.
References
Application Notes and Protocols: Selective N-Cbz Deprotection of 3-Iodo-L-tyrosine
Abstract
This document provides a detailed protocol for the selective N-Cbz (benzyloxycarbonyl) deprotection of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine to yield 3-Iodo-L-tyrosine. The presence of an aryl iodide functionality makes standard catalytic hydrogenolysis challenging due to the risk of competitive hydrodeiodination. This protocol utilizes a mild and chemoselective method employing aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which effectively removes the Cbz group while preserving the iodo-substituent. This method is presented as a robust alternative to traditional techniques, offering high yields and compatibility with sensitive functional groups.[1][2]
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in organic synthesis, particularly in peptide chemistry, owing to its stability under various conditions.[3] However, its removal often requires conditions that can be incompatible with sensitive functional groups. The standard method for Cbz deprotection is palladium-catalyzed hydrogenolysis.[4][5][6] A significant drawback of this approach is its lack of chemoselectivity in the presence of reducible functionalities such as aryl halides, where competing hydrodehalogenation can lead to undesired byproducts.[7]
For a substrate like this compound, preserving the carbon-iodine bond is crucial for its intended use in applications such as radio-labeling or as a precursor for further cross-coupling reactions. Therefore, a deprotection strategy that is orthogonal to the aryl iodide is required. Acid-mediated deprotection offers an alternative, but can sometimes require harsh conditions.[5][8] Recent advancements have highlighted the use of Lewis acids in fluorinated alcohols as a mild and highly selective method for Cbz cleavage.[1][2][9] The protocol detailed below is based on the use of aluminum chloride in HFIP, which has demonstrated excellent functional group tolerance, including for halogens.[1]
Key Experimental Protocol: AlCl₃/HFIP-Mediated Deprotection
This protocol describes the selective cleavage of the N-Cbz group from this compound.
Materials and Reagents
-
This compound
-
Aluminum chloride (AlCl₃), anhydrous
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hexanes or Methanol (for chromatography)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq).
-
Solvent Addition: Add HFIP to the flask (approximately 0.1 M to 0.2 M concentration of the substrate). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (typically 1.5 to 2.0 eq) to the solution in portions. The addition may be exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS analysis until the starting material is consumed. Reaction times can range from 2 to 16 hours.[1]
-
Work-up:
-
Upon completion, dilute the reaction mixture with dichloromethane (DCM).[1]
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.[1]
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).[1]
-
Combine the organic layers.
-
Wash the combined organic layers with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[1]
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 3-Iodo-L-tyrosine.[1]
Data Presentation
The following table summarizes the reaction conditions for the AlCl₃/HFIP-mediated deprotection and compares it with other potential methods, highlighting the advantages in terms of chemoselectivity.
| Deprotection Method | Reagents & Conditions | Typical Yield | Chemoselectivity (preservation of C-I bond) | Advantages | Disadvantages | Reference |
| Lewis Acid-Mediated | AlCl₃ (1.5-2.0 eq), HFIP, Room Temp, 2-16 h | High | Excellent | Mild conditions, high functional group tolerance, avoids heavy metals and hydrogen gas. [1][2] | HFIP is a costly solvent. | [1][2] |
| Catalytic Hydrogenolysis | H₂, Pd/C, various solvents (MeOH, EtOH) | Variable | Poor | Standard, well-established method.[6] | High risk of deiodination.[7] | [6][7] |
| Strong Acid Cleavage | HBr in Acetic Acid, Room Temp | Good | Moderate to Good | Reagents are inexpensive. | Can be harsh, may require protection of other functional groups. | [3] |
| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄, DMAc, 75 °C | High | Excellent | Good for substrates incompatible with metal catalysts.[10] | Requires elevated temperature; potential for side reactions with electrophilic functional groups. | [10] |
| TMSI-Mediated | Trimethylsilyl iodide (TMSI), CH₂Cl₂ or CH₃CN | Good | Good | Effective for some Cbz and Boc deprotections.[11] | In-situ generation of benzyl iodide can cause unwanted alkylation side products.[3] | [3][11] |
Visualizations
Logical Workflow for N-Cbz Deprotection
Caption: Experimental workflow for the AlCl₃/HFIP-mediated N-Cbz deprotection.
Conclusion
The protocol utilizing aluminum chloride in HFIP offers a superior method for the N-Cbz deprotection of 3-Iodo-L-tyrosine, ensuring the preservation of the sensitive aryl iodide moiety. This approach is characterized by its mild reaction conditions, operational simplicity, and high chemoselectivity, making it an excellent alternative to traditional hydrogenolysis. Researchers and professionals in drug development can employ this protocol for the reliable synthesis of iodinated tyrosine derivatives and other sensitive intermediates.
References
- 1. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]
- 2. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tdcommons.org [tdcommons.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. "Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Al" by Anonymous [tdcommons.org]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 11. Trimethylsilyl iodide - Wikipedia [en.wikipedia.org]
Site-Specific Incorporation of 3-Iodotyrosine into Proteins: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the site-specific incorporation of the non-canonical amino acid 3-iodotyrosine into proteins. This powerful technique, facilitated by the expansion of the genetic code, opens new avenues for protein engineering, structural biology, and the development of novel protein-based therapeutics.
Introduction
The ability to incorporate non-canonical amino acids (ncAAs) at specific sites within a protein offers a remarkable tool for manipulating and studying protein structure and function. 3-iodo-L-tyrosine, a derivative of the natural amino acid L-tyrosine, is of particular interest due to the unique properties of the iodine atom.[1] Its large atomic size and anomalous X-ray scattering properties make it an excellent probe for protein structure determination by X-ray crystallography.[2][3] Furthermore, the iodine atom can be used to modulate protein-protein interactions and serves as a versatile chemical handle for bioconjugation.
The site-specific incorporation of 3-iodotyrosine is achieved through the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize 3-iodotyrosine and direct its insertion in response to a specific codon, typically the amber stop codon (UAG), that has been introduced at the desired location in the gene of interest.[2][3]
Principle of the Method
The core of this technology relies on an engineered aminoacyl-tRNA synthetase derived from Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (iodoTyrRS-mj) and its cognate amber suppressor tRNA (tRNA CUA).[2][3] This pair functions orthogonally to the endogenous translational machinery of an expression host, such as Escherichia coli. The engineered iodoTyrRS-mj specifically recognizes and aminoacylates the suppressor tRNA with 3-iodotyrosine. This charged tRNA then recognizes the amber (UAG) codon in the mRNA of the target protein and delivers 3-iodotyrosine to the ribosome for incorporation into the growing polypeptide chain.
Applications
The site-specific incorporation of 3-iodotyrosine has several key applications in research and drug development:
-
Protein X-ray Crystallography: The heavy iodine atom provides a strong anomalous signal, facilitating phase determination in X-ray crystallography through single-wavelength anomalous dispersion (SAD) phasing.[2][3] This is particularly useful for proteins that are difficult to crystallize with traditional heavy-atom derivatives.
-
Probing Protein Structure and Function: The introduction of a bulky iodine atom at a specific site can be used to probe the local environment within a protein and its role in protein-protein interactions.
-
Bioconjugation: The carbon-iodine bond on the tyrosine ring can serve as a chemical handle for cross-linking and other bioconjugation reactions, enabling the site-specific labeling of proteins with fluorescent probes, drugs, or other molecules.
Experimental Workflow and Signaling Pathway
The overall experimental workflow for the site-specific incorporation of 3-iodotyrosine is depicted below, followed by a diagram illustrating the molecular mechanism.
Figure 1: General experimental workflow for the site-specific incorporation of 3-iodotyrosine.
Figure 2: Molecular mechanism of 3-iodotyrosine incorporation.
Quantitative Data
The efficiency of 3-iodotyrosine incorporation and the final yield of the purified protein can vary depending on the target protein, the expression system, and the specific experimental conditions. The following tables summarize representative quantitative data from the literature.
Table 1: Protein Yields with Site-Specifically Incorporated 3-Iodotyrosine
| Target Protein | Expression System | Incorporation Site | Yield (mg/L of culture) | Reference |
| Ribosomal protein N-acetyltransferase (RimL) from Thermus thermophilus | E. coli | Tyr35 | ~10 | Sakamoto et al., 2009 |
| Ribosomal protein N-acetyltransferase (RimL) from Thermus thermophilus | E. coli | Tyr111 | ~15 | Sakamoto et al., 2009 |
| Glutathione S-transferase (GST) | E. coli | Tyr25 | Not specified, but successful incorporation confirmed | Sakamoto et al., 2009 |
Table 2: Mass Spectrometry Data for Verification of 3-Iodotyrosine Incorporation
| Target Protein | Digestion Method | Peptide Sequence (with 3-iodotyrosine) | Expected Mass (Da) | Observed Mass (Da) | Reference |
| GST | Trypsin | NSYSPILGYWK (Y at position 25 replaced with 3-iodotyrosine) | 1453.6 | 1453.6 | Sakamoto et al., 2009 |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Introduce the Amber Codon (TAG)
This protocol describes the introduction of an amber stop codon at the desired tyrosine codon in the target gene using a standard PCR-based site-directed mutagenesis kit.
Materials:
-
Plasmid DNA containing the target gene
-
Mutagenic primers (forward and reverse) containing the TAG codon
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells for cloning (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design forward and reverse primers that are complementary to the target DNA sequence and contain the desired mutation to change a tyrosine codon (e.g., TAT or TAC) to an amber stop codon (TAG). The mutation should be in the middle of the primers.
-
PCR Amplification: Set up the PCR reaction according to the manufacturer's instructions for the high-fidelity DNA polymerase. A typical reaction includes the template plasmid DNA, mutagenic primers, dNTPs, and polymerase in the appropriate buffer.
-
DpnI Digestion: After PCR, digest the reaction mixture with DpnI restriction enzyme for 1-2 hours at 37°C. DpnI specifically digests the parental methylated DNA, leaving the newly synthesized, unmethylated plasmid containing the desired mutation.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.
-
Verification: Select several colonies and grow them in liquid LB medium. Isolate the plasmid DNA and verify the presence of the desired mutation by DNA sequencing.
Protocol 2: Expression of Protein Containing 3-Iodotyrosine in E. coli
This protocol outlines the expression of the target protein containing 3-iodotyrosine in E. coli cells co-transformed with the plasmid for the target gene and the plasmid encoding the orthogonal iodoTyrRS-mj/tRNA CUA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Plasmid containing the target gene with the amber codon
-
Plasmid encoding the iodoTyrRS-mj and suppressor tRNA CUA (e.g., pEVOL-iodoTyr)
-
3-iodo-L-tyrosine
-
Minimal medium (e.g., M9) supplemented with necessary nutrients
-
Antibiotics (for both plasmids)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Co-transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene and the plasmid for the orthogonal pair.
-
Plating and Selection: Plate the transformed cells on LB agar plates with the appropriate antibiotics for both plasmids. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal medium (supplemented with antibiotics, 0.4% glucose, 1 mM MgSO4, and 0.1 mM CaCl2) with the overnight starter culture. Add 3-iodo-L-tyrosine to a final concentration of 1 mM.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.[2] The optimal concentration should be determined empirically.
-
Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to improve protein folding and solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 3: Protein Purification and Verification
This protocol provides a general guideline for the purification of a His-tagged protein containing 3-iodotyrosine and its verification by mass spectrometry.
Materials:
-
Cell pellet from Protocol 2
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Lysozyme
-
DNase I
-
Ni-NTA affinity chromatography column
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
SDS-PAGE reagents
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and add lysozyme and DNase I. Incubate on ice for 30 minutes. Sonicate the cell suspension to ensure complete lysis.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with several column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer. Collect fractions.
-
SDS-PAGE Analysis: Analyze the eluted fractions by SDS-PAGE to check for protein purity and size.
-
Verification by Mass Spectrometry:
-
Sample Preparation: The purified protein can be analyzed intact or digested with a protease (e.g., trypsin).
-
Intact Mass Analysis: For intact mass analysis, desalt the protein sample and analyze by ESI-MS. The observed mass should correspond to the theoretical mass of the protein with 3-iodotyrosine incorporated. The mass difference between a protein with tyrosine and one with 3-iodotyrosine is approximately 125.9 Da.
-
Peptide Mass Fingerprinting: For digested samples, analyze the peptide mixture by LC-MS/MS. Identify the peptide containing the amber codon site and confirm the mass increase corresponding to the incorporation of 3-iodotyrosine.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein yield | Inefficient suppression of the amber codon | Optimize the concentration of 3-iodotyrosine. Use a different expression strain. Lower the induction temperature and extend the expression time. |
| Toxicity of the expressed protein | Use a lower concentration of IPTG for induction. | |
| No incorporation of 3-iodotyrosine (only truncated protein) | Problem with the orthogonal synthetase/tRNA pair | Verify the integrity of the plasmids. |
| Degradation of 3-iodotyrosine | Prepare fresh solutions of 3-iodotyrosine. | |
| Incorporation of natural amino acids at the amber codon site | "Leaky" suppression by endogenous tRNAs | Use an E. coli strain with a low background of amber suppression. Ensure high concentrations of 3-iodotyrosine in the medium. |
Conclusion
The site-specific incorporation of 3-iodotyrosine into proteins is a robust and versatile technique with significant applications in structural biology and protein engineering. By following the detailed protocols provided in this document, researchers can successfully produce proteins with this unique non-canonical amino acid, enabling novel avenues of scientific inquiry and the development of next-generation protein-based products.
References
- 1. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
- 2. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 3. Genetic encoding of 3-iodo-L-tyrosine in Escherichia coli for single-wavelength anomalous dispersion phasing in protein crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl)-L-tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My overall yield for the two-step synthesis is significantly lower than expected. What are the most common causes?
A1: Low overall yield in this synthesis typically stems from issues in one or both of the key steps: the N-protection of L-tyrosine with the benzyloxycarbonyl (Cbz) group, and the subsequent iodination of N-Cbz-L-tyrosine. Incomplete reactions, side product formation, and inefficient purification are the primary culprits. A systematic approach to troubleshooting, starting with the first step, is recommended.
Q2: How can I be sure that the initial N-Cbz protection of L-tyrosine is complete before proceeding to the iodination step?
A2: Incomplete N-protection is a frequent cause of low yields in the subsequent iodination step. Unprotected L-tyrosine can react with the iodinating agent, leading to a complex mixture of byproducts that are difficult to separate.
-
Troubleshooting:
-
Reaction Monitoring: The progress of the Cbz-protection reaction should be monitored by Thin Layer Chromatography (TLC). A common mobile phase for this is a mixture of chloroform, methanol, and acetic acid. The starting material (L-tyrosine) is highly polar and will have a low Rf value, while the N-Cbz-L-tyrosine product is less polar and will have a higher Rf value. The reaction is complete when the L-tyrosine spot is no longer visible.
-
pH Control: During the Cbz-protection reaction, maintaining a basic pH (typically 8-10) is crucial for the reaction to proceed to completion. The reaction generates acid, so the pH should be monitored and adjusted as needed with a suitable base, such as sodium carbonate or sodium hydroxide.
-
Reagent Quality: Ensure that the benzyl chloroformate (Cbz-Cl) used is of high quality and has not decomposed. It is sensitive to moisture and should be handled accordingly.
-
Q3: I am observing the formation of multiple products during the iodination step, leading to a low yield of the desired 3-iodo-N-Cbz-L-tyrosine. What could be the reason?
A3: The formation of multiple products during iodination is often due to over-iodination (di-iodination) or reaction at other sites if the N-protection is incomplete. The reaction conditions for iodination must be carefully controlled.
-
Troubleshooting:
-
Control of Iodinating Agent: The stoichiometry of the iodinating agent (e.g., iodine) is critical. Using a significant excess can lead to the formation of 3,5-diiodo-N-Cbz-L-tyrosine. It is recommended to use a slight excess (e.g., 1.1 equivalents) of the iodinating agent.
-
Rate of Addition: Slow, dropwise addition of the iodinating agent to the solution of N-Cbz-L-tyrosine can help to minimize localized high concentrations of the reagent, thereby reducing the formation of di-iodinated byproducts.
-
Temperature Control: The iodination reaction is typically carried out at room temperature. Running the reaction at elevated temperatures can increase the rate of side reactions.
-
Reaction Time: Monitor the reaction progress by TLC. Over-extending the reaction time can lead to the formation of byproducts.
-
Q4: The purification of the final product is proving difficult, and I am losing a significant amount of product during this stage. What are the recommended purification methods?
A4: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products.
-
Troubleshooting:
-
Work-up Procedure: After the iodination reaction, a thorough aqueous work-up is necessary to remove the silver salts and other water-soluble impurities. This typically involves filtering the reaction mixture to remove the precipitated silver iodide, followed by extraction with an organic solvent and washing with aqueous solutions.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for purifying the final product. A gradient elution system, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired mono-iodinated product from the non-iodinated starting material and the di-iodinated byproduct.
-
Recrystallization: If the product obtained after column chromatography is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for further purification.
-
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound. These values can be used as a benchmark for your experiments.
| Step | Reagents & Solvents | Key Parameters | Typical Yield | Reference |
| N-Cbz Protection | L-Tyrosine, Benzyl Chloroformate, Sodium Carbonate, Water/Dioxane | pH 8-10, 0°C to Room Temperature, 2-4 hours | 85-95% | General procedure for amino acid protection |
| Iodination | N-Cbz-L-Tyrosine, Iodine, Silver Nitrate, Ethanol/Water | 1.1 eq. Iodine, 1.1 eq. Silver Nitrate, Room Temperature, 2-4 hours | 70-90% | Adapted from silver-mediated iodination protocols |
Experimental Protocols
Step 1: Synthesis of N-[(benzyloxy)carbonyl]-L-tyrosine
-
Dissolve L-tyrosine (1 equivalent) in a 1M solution of sodium carbonate in water.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise while vigorously stirring, maintaining the temperature at 0°C.
-
Monitor the pH of the reaction mixture and add additional 1M sodium carbonate solution as needed to maintain a pH of 8-10.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC (chloroform:methanol:acetic acid, 90:8:2).
-
Once the reaction is complete, wash the mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-[(benzyloxy)carbonyl]-L-tyrosine as a white solid.
Step 2: Synthesis of this compound
-
Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) and silver nitrate (1.1 equivalents) in a mixture of ethanol and water.
-
To this solution, add a solution of iodine (1.1 equivalents) in ethanol dropwise over 30 minutes at room temperature with constant stirring.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC (ethyl acetate:hexane, 1:1).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated silver iodide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 10% aqueous sodium thiosulfate solution to remove any remaining iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in this compound synthesis.]-L-tyrosine synthesis.
Technical Support Center: Iodination of N-Cbz-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the iodination of N-Cbz-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the iodination of N-Cbz-L-tyrosine?
A1: The primary side reactions are:
-
Di-iodination: The formation of 3,5-diiodo-N-Cbz-L-tyrosine is the most common side product. The electron-rich nature of the tyrosine ring makes it susceptible to a second iodination.[1]
-
Oxidation: The phenolic ring of tyrosine can be oxidized by some iodinating reagents, especially if harsh conditions or strong oxidizing agents are used. This can lead to the formation of colored impurities and degradation of the starting material.
-
Methionine Oxidation: If working with peptides containing methionine residues, the methionine can be oxidized to methionine sulfoxide.[2]
Q2: How can I favor the formation of the mono-iodinated product over the di-iodinated product?
A2: Several strategies can be employed to enhance the selectivity for mono-iodination:
-
Stoichiometry Control: Careful control of the stoichiometry of the iodinating agent is crucial. Using a slight excess (around 1.1 equivalents) of the iodinating reagent can favor mono-iodination.[1]
-
Reaction Conditions: Performing the reaction at room temperature and for a controlled duration can help minimize di-iodination.
-
Choice of Iodinating Agent: Milder iodinating agents are generally preferred. For instance, N-Iodosuccinimide (NIS) is often used for selective mono-iodination.[3] Enzymatic methods, such as using lactoperoxidase, allow for control over the mono- to di-iodination ratio by adjusting the substrate to hydrogen peroxide ratio.[4][5]
Q3: What is the mechanism of iodination of N-Cbz-L-tyrosine?
A3: The iodination of N-Cbz-L-tyrosine proceeds via an electrophilic aromatic substitution mechanism. The iodine species (e.g., I⁺) acts as the electrophile and attacks the electron-rich aromatic ring of the tyrosine residue. The hydroxyl group of tyrosine is a strong activating group, directing the substitution primarily to the ortho positions (positions 3 and 5) relative to the hydroxyl group.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired mono-iodinated product | - Incomplete reaction. - Suboptimal reaction conditions. - Degradation of starting material or product. | - Increase reaction time or temperature slightly, monitoring closely for side product formation. - Optimize stoichiometry of the iodinating agent. - Ensure the use of high-quality, dry solvents and reagents. |
| High percentage of di-iodinated product | - Excess of iodinating agent. - Prolonged reaction time. - Highly reactive iodinating agent. | - Reduce the equivalents of the iodinating agent to 1.0-1.1. - Decrease the reaction time and monitor the reaction progress by TLC or LC-MS. - Consider using a milder iodinating agent such as N-Iodosuccinimide (NIS). |
| Presence of colored impurities | - Oxidation of the phenolic ring. - Use of a strong oxidizing agent. | - Use a milder iodinating system. - Degas solvents to remove oxygen. - Purify the product using column chromatography. |
| Formation of unexpected byproducts | - Reaction with other functional groups in the molecule (e.g., methionine oxidation). - Instability of the protecting group under the reaction conditions. | - If methionine is present, consider using a milder iodination method or a subsequent reduction step for the sulfoxide.[2] - Verify the compatibility of the protecting group with the chosen iodination conditions. The Cbz group is generally stable under many iodination conditions. |
| Difficulty in purifying the mono-iodinated product | - Similar polarity of mono- and di-iodinated products. | - Utilize a high-resolution purification technique such as preparative HPLC. - Optimize the mobile phase for column chromatography to achieve better separation. |
Quantitative Data Summary
The following table summarizes the results for the mono-iodination of a model protected tyrosine (Ac-Tyr-NH-Me) using Selectfluor and NaI, demonstrating the influence of reaction conditions on product distribution.[1]
| Entry | Solvent | pH | Time (min) | Starting Material (%) | Mono-iodinated Product (%) | Di-iodinated Product (%) |
| 1 | Acetonitrile | 7 | 5 | 30 | 60 | 10 |
| 2 | Acetonitrile/Water (1:1) | 7 | 5 | 20 | 70 | 10 |
| 3 | Acetonitrile/Water (1:1) | 5 | 5 | 25 | 70 | 5 |
| 4 | Acetonitrile/Water (1:1) | 9 | 5 | 15 | 65 | 20 |
Experimental Protocols
Protocol for Selective Mono-iodination using N-Iodosuccinimide (NIS)
This protocol is a general guideline for the selective mono-iodination of N-Cbz-L-tyrosine.
Materials:
-
N-Cbz-L-tyrosine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Trifluoroacetic acid (TFA) (optional, as a catalyst)[3]
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Cbz-L-tyrosine (1 equivalent) in anhydrous acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
If the reaction is slow, a catalytic amount of trifluoroacetic acid (TFA) can be added.[3]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed and before significant formation of the di-iodinated product is observed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired mono-iodinated product.
Visualizations
Caption: Reaction pathway for the iodination of N-Cbz-L-tyrosine.
References
Technical Support Center: Purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of this compound?
A1: The primary impurities arise from the iodination of N-benzyloxycarbonyl-L-tyrosine (N-Cbz-L-tyrosine). These can include:
-
Unreacted N-Cbz-L-tyrosine: Incomplete iodination will leave starting material in your crude product.
-
Di-iodinated N-Cbz-L-tyrosine: Over-iodination can lead to the formation of 3,5-diiodo-N-Cbz-L-tyrosine.
-
Other regioisomers: While the 3-iodo position is favored, small amounts of other iodinated isomers may be present.
-
Residual iodinating reagent and byproducts: Depending on the method used, reagents like iodine monochloride or N-iodosuccinimide and their byproducts may contaminate the product.
-
Degradation products: The benzyloxycarbonyl (Cbz) protecting group can be sensitive to certain conditions, leading to small amounts of deprotected material.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods are recrystallization and silica gel column chromatography. For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can also be employed.
Q3: How can I monitor the progress and success of the purification?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of the desired product from impurities during column chromatography. For quantitative assessment of purity, high-performance liquid chromatography (HPLC) is the recommended method. A typical analytical HPLC method would utilize a C18 reversed-phase column with a gradient elution of water (containing 0.1% trifluoroacetic acid) and acetonitrile.[1]
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even with heating.
-
Possible Cause: The solvent is too non-polar for your compound.
-
Solution:
-
Try a more polar solvent. Good starting points for protected amino acids include ethyl acetate, acetonitrile, or mixtures containing alcohols like isopropanol.
-
Use a solvent mixture. Dissolve the crude product in a small amount of a good solvent (e.g., ethyl acetate) at an elevated temperature and then slowly add a poorer, less polar solvent (e.g., hexanes or heptane) until the solution becomes slightly turbid. Allow the solution to cool slowly.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling rate is too fast. The presence of significant impurities can also inhibit crystallization.
-
Solution:
-
Re-heat the solution until the oil redissolves. Add a small amount of the good solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask at room temperature, then transferring it to a refrigerator, and finally to a freezer.
-
Try scratching the inside of the flask with a glass rod to induce crystal formation.
-
Add a seed crystal of the pure compound if available.
-
If significant impurities are present, consider a preliminary purification by column chromatography before recrystallization.
-
Problem 3: The purity of the product does not improve significantly after recrystallization.
-
Possible Cause: The chosen solvent system is not effective at selectively precipitating the desired compound while leaving impurities in the solution.
-
Solution:
-
Experiment with different solvent systems. A systematic approach involves testing the solubility of your crude product in a range of solvents with varying polarities.
-
Consider a different purification technique, such as column chromatography, which may be more effective at separating closely related impurities.
-
Silica Gel Column Chromatography
Problem 1: The compound does not move from the baseline on the TLC plate or column.
-
Possible Cause: The eluent (mobile phase) is not polar enough to move the compound up the silica gel (stationary phase).
-
Solution:
-
Increase the polarity of your mobile phase. For example, if you are using a mixture of hexanes and ethyl acetate, increase the percentage of ethyl acetate.
-
If you are already using a high percentage of a moderately polar solvent, consider adding a small amount of a more polar solvent like methanol to your eluent system. A common mobile phase for protected amino acids is a gradient of methanol in dichloromethane.
-
Problem 2: All spots, including the product and impurities, run at the top of the TLC plate (high Rf values).
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Decrease the polarity of the mobile phase. For instance, increase the percentage of the non-polar solvent (e.g., hexanes) in your mixture.
-
Problem 3: The product and impurities are not well-separated (spots are too close together on the TLC).
-
Possible Cause: The chosen solvent system does not provide sufficient selectivity for the separation.
-
Solution:
-
Try a different solvent system with a different selectivity. For example, if you are using a hexanes/ethyl acetate system, you could try a dichloromethane/methanol or a toluene/acetone system.
-
Consider using a different stationary phase, although silica gel is generally effective for this type of compound.
-
Problem 4: The compound appears to be degrading on the silica gel column.
-
Possible Cause: Some protected amino acids can be sensitive to the acidic nature of standard silica gel.
-
Solution:
-
Neutralize the silica gel by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%), to your mobile phase.
-
Work quickly and avoid prolonged exposure of the compound to the silica gel.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of the crude this compound in a minimal amount of a heated "good" solvent (e.g., ethyl acetate). A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add a "poor" solvent (e.g., hexanes or heptane) in which the compound is insoluble, until the solution becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Further cooling in a refrigerator or freezer can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Protocol 2: Silica Gel Flash Column Chromatography
-
TLC Analysis: Develop a suitable mobile phase by testing different solvent mixtures (e.g., gradients of ethyl acetate in hexanes or methanol in dichloromethane) on a TLC plate. The ideal Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and loaded as a dry powder.
-
Elution: Run the column with the chosen mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data Summary
| Purification Method | Typical Mobile Phase/Solvent System | Expected Purity | Typical Yield |
| Recrystallization | Ethyl Acetate / Hexanes | >95% | 70-90% |
| Silica Gel Chromatography | Dichloromethane / Methanol gradient | >98% | 60-85% |
| Preparative HPLC | Water (0.1% TFA) / Acetonitrile gradient | >99% | 50-80% |
Note: Yields are highly dependent on the purity of the crude material.
Diagrams
Caption: Decision workflow for purification of this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Sonogashira Coupling of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the Sonogashira cross-coupling reaction of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
Troubleshooting Guide
This guide addresses common issues encountered during the Sonogashira reaction with the specified substrate.
dot
Caption: Troubleshooting workflow for Sonogashira reaction optimization.
| Issue/Observation | Potential Cause | Recommended Solution |
| No or Low Product Yield | Inactive catalyst (Pd(0) species not formed or degraded). | Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is more air-stable. Ensure proper degassing to prevent oxidation.[1] |
| Low reaction temperature. | For aryl iodides, the reaction can often proceed at room temperature, but if the reaction is sluggish, gradually increase the temperature to 40-60 °C.[1][2] | |
| Inappropriate solvent or base. | Ensure solvents are anhydrous and degassed. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are common bases; ensure they are fresh and dry.[1][2] Consider screening other bases like Cs₂CO₃. | |
| Presence of oxygen. | Oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling) and catalyst decomposition.[3] Thoroughly degas all solvents and reagents and maintain an inert (N₂ or Ar) atmosphere. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This indicates the aggregation of the palladium catalyst, rendering it inactive. This can be caused by high temperatures or the presence of impurities. Try using a different phosphine ligand that can better stabilize the palladium complex.[1] Reducing the reaction temperature may also help. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of Cu(I) and oxygen. | This is a common side reaction in copper-catalyzed Sonogashira couplings.[3] Minimize oxygen in the reaction. Alternatively, switch to a copper-free Sonogashira protocol. |
| Starting Material Remains Unchanged | Oxidative addition is too slow. | While aryl iodides are generally reactive, steric hindrance or electronic effects can slow down the reaction. Increasing the temperature or using a more electron-rich and bulky phosphine ligand can facilitate oxidative addition.[4] |
| Issue with the alkyne. | If using a protected alkyne (e.g., TMS-acetylene), ensure the deprotection step (if applicable in situ) is working. For volatile alkynes, ensure the reaction is in a sealed vessel to prevent evaporation.[1] | |
| Difficulty with Purification | Co-elution of product with residual catalyst or ligands. | After the reaction, a common workup involves filtering through a pad of celite to remove palladium residues. Washing the organic layer with an aqueous solution of ammonium chloride can help remove copper salts. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal starting conditions for the Sonogashira coupling of 3-Iodo-N-Cbz-L-tyrosine?
A1: A good starting point is to use a palladium catalyst like Pd(PPh₃)₂Cl₂ (2-5 mol%) with a copper(I) iodide (CuI) co-catalyst (1-2 mol%).[4] The reaction is typically run in a solvent mixture like THF/Et₃N or DMF/Et₃N at room temperature under an inert atmosphere.[5] See the detailed protocol below for specific quantities.
Q2: Should I use a copper-catalyzed or a copper-free Sonogashira reaction?
A2: Both methods can be effective.
-
Copper-Catalyzed: This is the classic method and is generally faster at lower temperatures.[6] However, it is prone to alkyne homocoupling (Glaser reaction), especially if oxygen is not rigorously excluded.[3]
-
Copper-Free: This method avoids the issue of homocoupling and can simplify purification. It may require higher temperatures or more specialized ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) to achieve good yields.[4][7] For substrates sensitive to copper, this is the preferred method.
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is crucial for success.
-
Common Catalysts: Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ are widely used and commercially available.[4] Pd(OAc)₂ in combination with a phosphine ligand is also a common choice.[4]
-
Ligands: Triphenylphosphine (PPh₃) is standard. However, if you experience low yields, consider more electron-rich and sterically bulky ligands like P(t-Bu)₃ or bidentate ligands like dppf, which can stabilize the palladium center and promote the reaction.[2][4]
Q4: What is the best base and solvent for this reaction?
A4: An amine base is typically used, which also often serves as a co-solvent.
-
Bases: Triethylamine (Et₃N or TEA) and diisopropylamine (DIPA) are most common.[2][6] They must be anhydrous and degassed. Other bases like Cs₂CO₃ or K₂CO₃ can be used, particularly in copper-free protocols.[6]
-
Solvents: Anhydrous and deoxygenated THF, DMF, or acetonitrile are good choices.[2][5] A common setup is to use the amine base as a co-solvent with one of these.
Q5: My reaction is not going to completion. What should I try first?
A5: First, ensure that your reagents and solvents are of high quality (anhydrous and deoxygenated). The most common reason for failure is inactive catalyst or the presence of oxygen. If these are confirmed to be fine, a gentle increase in temperature (e.g., to 50 °C) is the next logical step.[1] If the issue persists, consider preparing the catalyst in situ or using a different ligand.
Detailed Experimental Protocol
This protocol provides a starting point for the Sonogashira coupling of this compound methyl ester with a terminal alkyne.
dot
Caption: General experimental workflow for the Sonogashira reaction.
Materials:
-
This compound methyl ester (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)
-
Copper(I) iodide [CuI] (0.02 equiv)
-
Anhydrous, degassed tetrahydrofuran (THF)
-
Anhydrous, degassed triethylamine (Et₃N)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound methyl ester, Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (2 mol%).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Via syringe, add anhydrous, degassed THF to achieve a substrate concentration of approximately 0.1 M.
-
Add anhydrous, degassed Et₃N (2.0-3.0 equiv).
-
Finally, add the terminal alkyne (1.2 equiv) dropwise while stirring.
-
Stir the reaction mixture at room temperature under a positive pressure of nitrogen.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite to remove the catalyst residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Range | Notes |
| Pd Catalyst Loading | 1 - 5 mol% | Higher loading may be needed for less reactive substrates. |
| Cu(I) Co-catalyst Loading | 1 - 10 mol% | Essential for the copper-catalyzed pathway. |
| Alkyne Stoichiometry | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the aryl iodide.[8] |
| Base | Et₃N, DIPEA, DIPA | Must be anhydrous. Often used as a co-solvent. |
| Temperature | Room Temp. to 80 °C | Start at room temperature. Increase if the reaction is slow.[2] |
| Concentration | 0.05 - 0.2 M | Reaction concentration can influence reaction rates. |
References
- 1. reddit.com [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. books.rsc.org [books.rsc.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.kaust.edu.sa [repository.kaust.edu.sa]
Technical Support Center: Cbz Deprotection of Iodinated Tyrosine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the deprotection of Carboxybenzyl (Cbz)-protected iodinated tyrosine residues.
Troubleshooting Guide
This guide addresses common issues encountered during the Cbz deprotection of iodinated tyrosine, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| 1. Low or No Reaction | Catalyst Poisoning: The palladium catalyst may be deactivated by the iodine-containing substrate. | • Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%).• Use a catalyst poison scavenger or a more robust catalyst formulation.• Switch to a non-catalytic deprotection method (e.g., acid-mediated or nucleophilic cleavage). |
| Insufficient Hydrogen Source: In catalytic transfer hydrogenation, the hydrogen donor may be depleted or inefficient. | • Ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, triethylsilane).• Optimize the solvent system to ensure solubility of all reactants. | |
| 2. Deiodination (Loss of Iodine) | Over-reduction during Catalytic Hydrogenation: Standard hydrogenolysis conditions (H₂/Pd/C) are known to cause hydrodehalogenation of aryl iodides.[1] | • Use a modified catalyst system: Add a catalyst poison like diphenylsulfide or a nitrogen-containing base (e.g., pyridine, ammonia) to selectively inhibit dehalogenation while allowing for Cbz cleavage.[2][3]• Switch to a non-reductive method: Employ acid-mediated deprotection (e.g., AlCl₃/HFIP, HCl/dioxane) or nucleophilic cleavage (e.g., 2-mercaptoethanol/base).[1][4][5] |
| 3. Formation of Side Products | Reactive Intermediates: Acid-mediated deprotection using reagents like TMSI can generate benzyl iodide, a potent alkylating agent, which can react with other nucleophilic sites on the substrate.[1] | • If using TMSI, consider adding a scavenger for benzyl iodide.• Opt for an alternative deprotection method with less reactive byproducts, such as thiol-mediated or certain acid-catalyzed approaches.[1][4] |
| pH Sensitivity: The iodinated tyrosine moiety might be sensitive to strongly acidic or basic conditions, leading to degradation. The pKa of the phenolic hydroxyl group of tyrosine decreases upon iodination, making it more acidic.[6] | • Carefully screen and optimize the pH of the reaction mixture.• Use milder acidic or basic conditions where possible. | |
| 4. Incomplete Deprotection | Steric Hindrance: The bulky iodine atoms on the tyrosine ring may sterically hinder access of the catalyst or reagent to the Cbz group. | • Increase reaction time and/or temperature, while monitoring for side reactions.• Consider a different deprotection strategy that is less sensitive to steric effects. |
Frequently Asked Questions (FAQs)
Q1: Why is catalytic hydrogenation (H₂/Pd/C) a problematic method for Cbz deprotection of iodinated tyrosine?
A1: Standard catalytic hydrogenation is often too harsh for substrates containing aryl iodides. The palladium catalyst readily facilitates not only the cleavage of the Cbz group but also the cleavage of the carbon-iodine bond (hydrodehalogenation), leading to the undesired loss of the iodine atom from the tyrosine ring.[1]
Q2: What are the most promising alternatives to standard catalytic hydrogenation for this transformation?
A2: The most promising alternatives avoid the use of a highly active palladium catalyst with a strong reducing agent like H₂. These include:
-
Acid-Mediated Deprotection: Using reagents like aluminum chloride (AlCl₃) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or various concentrations of HCl in organic solvents can effectively cleave the Cbz group without a metal catalyst, thus preserving the iodide.[5][7]
-
Nucleophilic Cleavage: A method employing a thiol, such as 2-mercaptoethanol, with a base provides a mild and selective way to remove the Cbz group via an SN2 mechanism. This approach shows good tolerance for sensitive functional groups, including aryl halides.[1][4][8]
-
Modified Catalytic Transfer Hydrogenation: While still using a palladium catalyst, this method employs a hydrogen donor (e.g., triethylsilane) and can be modulated with additives. For instance, using a base can selectively promote deiodination, so careful control of conditions would be necessary to favor Cbz removal.[9][10]
Q3: Can I use catalyst poisons to prevent deiodination during hydrogenation?
A3: Yes, this is a viable strategy. The addition of a catalyst poison, such as diphenylsulfide, can moderate the activity of the Pd/C catalyst. This can selectively inhibit the hydrogenolysis of the carbon-iodine bond while still allowing for the cleavage of the N-Cbz group.[3] Nitrogen-containing bases have also been used to selectively inhibit the hydrogenolysis of other functional groups.[2]
Q4: Are there any specific safety concerns with the alternative methods?
A4: Yes. Acid-mediated deprotection often involves strong acids that require careful handling. Some reagents, like TMSI, produce reactive and potentially hazardous byproducts like benzyl iodide.[1] Thiol-based reagents such as 2-mercaptoethanol have a strong, unpleasant odor and should be handled in a well-ventilated fume hood. Always consult the safety data sheet (SDS) for all reagents before use.
Q5: My substrate is also sensitive to strongly acidic conditions. What is my best option?
A5: If your iodinated tyrosine derivative is sensitive to strong acids, the nucleophilic cleavage method using 2-mercaptoethanol and a mild base (e.g., K₃PO₄ or KOAc) in a solvent like DMAc is likely the best choice.[4] This method operates under relatively mild, non-acidic conditions and is known for its excellent functional group tolerance.[1][8]
Data Summary of Deprotection Methods
The following tables summarize reaction conditions for various Cbz deprotection methods that are relevant to substrates with sensitive functionalities like aryl iodides.
Table 1: Nucleophilic Cbz Deprotection
| Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield | Reference(s) |
| 2-mercaptoethanol (2 eq) | K₃PO₄ | DMAc | 75 | Varies | High | [4] |
| 2-mercaptoethanol (2 eq) | KOAc (4 eq) | DMAC | 75 | 24 | Good | [1] |
Table 2: Acid-Mediated Cbz Deprotection
| Reagent(s) | Solvent | Temperature | Time | Typical Yield | Reference(s) |
| AlCl₃ | HFIP | Ambient | Varies | High | [5] |
| IPA·HCl | IPA | 65-75°C | 4 h | High | [7] |
Table 3: Modified Catalytic Hydrogenation/Transfer Hydrogenation
| Catalyst | Hydrogen Source | Additive(s) | Solvent | Notes | Reference(s) |
| 10% Pd/C | H₂ | Diphenylsulfide | Varies | Selectively reduces olefins/acetylenes without dehalogenation or Cbz removal. Suggests potential for tuning. | [3] |
| 10% Pd/C | Triethylsilane (TES) | DIEA | THF/Methanol | Promotes selective deiodination while preserving Cbz. Conditions would need to be inverted. | [9][10] |
Experimental Protocols
Protocol 1: Nucleophilic Cbz Deprotection using 2-Mercaptoethanol
-
Dissolve the Cbz-protected iodinated tyrosine substrate in N,N-dimethylacetamide (DMAc) to a concentration of approximately 0.25 M.
-
Add potassium acetate (KOAc, 4 equivalents) and 2-mercaptoethanol (2 equivalents) to the solution.
-
Heat the reaction mixture to 75°C and stir for 24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the deprotected amine.
Protocol 2: Acid-Mediated Cbz Deprotection using AlCl₃/HFIP
-
Dissolve the Cbz-protected iodinated tyrosine substrate in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Add aluminum chloride (AlCl₃) to the solution at room temperature. The stoichiometry may need to be optimized for the specific substrate.
-
Stir the reaction mixture at ambient temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding it to a cooled, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Visualizations
Caption: Cbz deprotection pathways for iodinated tyrosine.
Caption: Troubleshooting workflow for Cbz deprotection.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 4. New Carbamate Deprotection Complements Existing Methods - ChemistryViews [chemistryviews.org]
- 5. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A conserved acidic residue drives thyroxine synthesis within thyroglobulin and other protein precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Preventing Deiodination During Peptide Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent deiodination, a critical side reaction that can occur during the synthesis of peptides containing iodinated amino acids.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a concern during peptide synthesis?
A1: Deiodination is the loss of one or more iodine atoms from an iodinated amino acid residue, such as 3-iodotyrosine or 3,5-diiodotyrosine, within a peptide sequence. This is a significant concern because the presence and specific positioning of iodine atoms are often crucial for the biological activity, receptor binding, or radiographic properties of the peptide. The loss of iodine results in a heterogeneous final product with potentially reduced or abolished efficacy, complicating purification and analysis.
Q2: When is deiodination most likely to occur during solid-phase peptide synthesis (SPPS)?
A2: Deiodination is most prevalent during the final cleavage step, where the peptide is cleaved from the solid support and all side-chain protecting groups are simultaneously removed. This is typically performed using a strong acid, most commonly trifluoroacetic acid (TFA). The harsh acidic conditions and the presence of reactive carbocations generated from the cleavage of protecting groups can lead to the cleavage of the carbon-iodine bond.
Q3: Which iodinated amino acids are most susceptible to deiodination?
A3: While any iodinated residue can be susceptible, iodotyrosines are commonly encountered and have been studied in this context. The electron-rich nature of the phenolic ring makes it susceptible to electrophilic attack, which can facilitate the loss of iodine.
Troubleshooting Guide: Issues and Solutions
Issue 1: Significant deiodination is observed in the crude peptide product after TFA cleavage.
Cause: The primary cause is the harsh acidic environment of the cleavage cocktail and the presence of reactive electrophilic species (carbocations) generated from the removal of acid-labile protecting groups (e.g., Boc, tBu, Trt). These carbocations can attack the electron-rich iodinated aromatic ring, leading to the displacement of the iodine atom.
Solution: The most effective solution is the use of a carefully formulated cleavage cocktail containing "scavengers." Scavengers are nucleophilic compounds that are added to the TFA to trap these reactive carbocations before they can react with sensitive residues in the peptide.[1][2][3][4][5]
Recommended Actions:
-
Incorporate Scavengers: Always use a cleavage cocktail containing a combination of scavengers. A standard and effective non-odorous cocktail for many sequences is the TFA/TIS/Water (95:2.5:2.5 v/v/v) mixture.[4]
-
Optimize Scavenger Composition: For peptides containing sensitive residues like iodotyrosine, a more complex cocktail may be necessary. Phenol is known to offer protection to tyrosine and tryptophan residues.[1][4] Thiol-based scavengers like 1,2-ethanedithiol (EDT) can also be beneficial, particularly if other sensitive residues like cysteine or methionine are present.[6]
Issue 2: The choice of protecting group for the iodotyrosine side chain seems to influence the extent of deiodination.
Cause: The stability of the iodinated tyrosine residue can be influenced by whether its phenolic hydroxyl group is protected during synthesis and cleavage. An unprotected hydroxyl group can alter the electronic properties of the aromatic ring, potentially influencing its susceptibility to deiodination.
Solution: For Fmoc-based solid-phase peptide synthesis (SPPS), it is standard practice to use a tert-butyl (tBu) protecting group for the hydroxyl function of tyrosine (Fmoc-Tyr(tBu)-OH).[7][8] This same strategy should be applied to iodinated tyrosine. The use of Fmoc-3-iodo-Tyr(tBu)-OH provides an orthogonal protection scheme where the tBu group is stable to the basic conditions used for Fmoc removal but is cleaved by TFA in the final step.[7] This ensures the hydroxyl group is protected throughout the synthesis.
Recommended Action:
-
Utilize an appropriately protected iodotyrosine derivative, such as Fmoc-3-iodo-Tyr(tBu)-OH, during peptide synthesis to shield the phenolic hydroxyl group until the final cleavage step.
Quantitative Data on Scavenger Effectiveness
While specific quantitative data on the prevention of deiodination is not extensively published, the effectiveness of various scavengers in preventing side reactions on other sensitive amino acids provides a strong rationale for their use with iodinated residues. The following table summarizes the roles of common scavengers.
| Scavenger | Target Reactive Species | Recommended for Residues | Notes |
| Triisopropylsilane (TIS) | Trityl and Pbf cations | Trp, Arg, Cys, His, Asn, Gln | A very effective, non-odorous scavenger for a wide range of carbocations.[1][4] |
| Water | t-Butyl cations | General Use | Helps to hydrolyze t-butyl cations.[1] |
| Phenol | General carbocations | Tyr, Trp | Thought to provide protection to aromatic side chains.[1][4] |
| 1,2-Ethanedithiol (EDT) | t-Butyl cations, reduces oxidation | Cys, Met | A strong reducing agent, but has a strong odor.[1][6] |
| Thioanisole | Aids in Pbf group removal | Arg(Pbf) | Can also help suppress oxidation of Cys and Met.[1] |
Experimental Protocols
Protocol 1: General Cleavage of a Peptide Containing Iodotyrosine
This protocol is a starting point and may require optimization based on the specific peptide sequence.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Syringe vessel with a frit
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a syringe vessel.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, TIS, and water in a ratio of 95:2.5:2.5 (v/v/v). Prepare this solution fresh just before use.
-
Cleavage Reaction: Add the cleavage cocktail to the resin, ensuring the resin is fully submerged. A general guideline is to use approximately 4 mL of cocktail per 100 mg of resin.[1]
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours. For peptides with multiple arginine residues, the cleavage time may need to be extended.[1]
-
Peptide Precipitation: Following cleavage, filter the TFA solution containing the cleaved peptide into a 50 mL centrifuge tube. Add approximately 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve a small amount of the crude peptide in an appropriate solvent and analyze by HPLC and mass spectrometry to assess the purity and extent of deiodination.[9][10][11]
Visualizing the Workflow
The following diagram illustrates the general workflow for peptide cleavage with a focus on preventing side reactions.
Caption: General workflow for peptide cleavage and deprotection.
Mechanism of Scavenging
The diagram below illustrates the proposed mechanism by which scavengers protect iodinated tyrosine from deiodination during TFA cleavage.
Caption: Mechanism of carbocation scavenging to prevent deiodination.
References
- 1. kohan.com.tw [kohan.com.tw]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. peptide.com [peptide.com]
Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a protected amino acid derivative used in peptide synthesis and other biochemical applications. Its structure, which includes a hydrophobic benzyloxycarbonyl (Cbz) protecting group and an iodinated phenyl ring, contributes to its limited solubility in aqueous solutions at neutral pH. This can pose challenges during experimental setup, purification, and formulation.
Q2: What are the general solubility characteristics of this compound?
A2: While specific quantitative data is limited, based on the properties of its parent molecule, L-tyrosine, and the presence of the Cbz group, this compound is expected to be poorly soluble in water. Its solubility is likely to be higher in organic solvents and in aqueous solutions with adjusted pH (either acidic or basic).
Q3: Can I expect this compound to behave similarly to L-tyrosine in terms of solubility?
A3: The N-terminal Cbz group significantly increases the hydrophobicity of the molecule compared to L-tyrosine. Therefore, while the pH-dependent solubility trend might be similar, the overall aqueous solubility of the protected compound is expected to be lower than that of L-tyrosine.
Q4: Are there any known stability issues I should be aware of when dissolving this compound?
A4: N-protected amino acids are generally stable under a range of conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to the cleavage of the Cbz protecting group. For instance, strong acids like HBr in acetic acid can cleave the Cbz group.[1]
Troubleshooting Guide
Issue: The compound is not dissolving in my desired aqueous buffer (e.g., PBS at pH 7.4).
Possible Causes and Solutions:
-
Low Intrinsic Aqueous Solubility: The hydrophobic nature of the molecule limits its solubility in neutral aqueous solutions.
-
Solution 1: pH Adjustment. The solubility of tyrosine derivatives is often pH-dependent. Try dissolving the compound in a slightly acidic (pH < 4) or slightly basic (pH > 9) aqueous solution. Prepare a concentrated stock solution at an appropriate pH and then neutralize it by adding it to your final buffer, ensuring the final concentration of the compound remains below its solubility limit at the final pH.
-
Solution 2: Use of Co-solvents. Organic co-solvents can significantly improve the solubility of hydrophobic compounds.
-
Workflow for Solubility Enhancement
Caption: General workflow for dissolving this compound.
Issue: I need to prepare a stock solution in an organic solvent, but I'm unsure which one to use.
Recommended Solvents and Estimated Solubilities:
The following table provides a guide to the potential solubility of this compound in common organic solvents, based on data for the related compound 3,5-Diiodo-L-tyrosine. Note: These are estimated values and should be confirmed experimentally.
| Solvent | Estimated Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | A good first choice for creating highly concentrated stock solutions. |
| N,N-Dimethylformamide (DMF) | Moderately Soluble | Another suitable polar aprotic solvent. |
| Ethanol | Slightly Soluble | May require gentle heating or sonication to fully dissolve. |
| Methanol | Slightly Soluble | Similar to ethanol. |
| Dichloromethane (DCM) | Soluble | A derivative with additional protecting groups is noted to be soluble in DCM.[2] |
Issue: The compound precipitates out of solution when I dilute my organic stock solution into an aqueous buffer.
Possible Cause and Mitigation:
-
Solvent Miscibility and Compound's Final Concentration: The organic solvent from the stock solution may not be fully miscible with the aqueous buffer at the dilution ratio used, or the final concentration of the compound may exceed its solubility limit in the final aqueous/organic mixture.
-
Mitigation Strategy:
-
Use the lowest possible concentration of the organic stock solution.
-
Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously.
-
Consider using a less non-polar organic solvent if possible.
-
Perform a small-scale test to determine the maximum percentage of the organic solvent your aqueous buffer can tolerate without causing precipitation.
-
-
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound in a suitable vial.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex the vial for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle heating (30-40°C) can also be applied if necessary.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: pH-Mediated Dissolution in Aqueous Buffer
-
Prepare Acidic/Basic Buffer: Prepare a small volume of a suitable acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution.
-
Dissolution: Add the weighed compound to the acidic or basic solution and stir until fully dissolved.
-
Neutralization/Dilution: Slowly add the acidic or basic stock solution to your final, larger volume of neutral buffer with constant stirring.
-
Final pH Check: After complete addition, check and adjust the pH of the final solution as needed.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration is too high.
Decision Tree for Solubility Troubleshooting
Caption: Decision-making process for addressing solubility issues.
References
Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability issues that researchers, scientists, and drug development professionals may encounter when working with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture.[1][2] The container should be tightly sealed to prevent degradation.
Q2: How stable is this compound in solution?
Aqueous solutions of similar iodinated tyrosine compounds are not recommended for storage for more than one day.[3] For experimental use, it is advisable to prepare solutions fresh. If storage of a solution is unavoidable, it should be kept at a low pH, protected from light, and stored at 2-8°C for a very short period. The stability in various organic solvents will depend on the solvent's purity and storage conditions. Protic solvents may facilitate degradation more than aprotic solvents.
Q3: My solid this compound has changed color (e.g., turned yellow or brown). What could be the cause?
Discoloration of the solid compound is likely due to oxidation or degradation. This can be caused by prolonged exposure to light, air (oxygen), or moisture. The presence of impurities from the synthesis can also contribute to discoloration over time. It is crucial to store the compound under the recommended conditions to minimize this.
Q4: What are the likely impurities in this compound?
Potential impurities could include the uniodinated precursor, N-[(benzyloxy)carbonyl]-L-tyrosine, and L-tyrosine itself.[4] Di-iodinated species or isomers may also be present as minor impurities from the synthesis process. Degradation can lead to the formation of deiodinated product or other oxidized species.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected peaks in my HPLC or LC-MS analysis.
-
Answer: Unexpected peaks can arise from several sources:
-
Degradation: The compound may be degrading in your sample solvent or under the analytical conditions. The C-I bond can be susceptible to cleavage, leading to the deiodinated compound, N-[(benzyloxy)carbonyl]-L-tyrosine.
-
Impurities: The starting material may contain impurities from its synthesis.
-
Reaction with solvent or buffer components: The compound might be reacting with components in your mobile phase or sample diluent.
-
Issue 2: Inconsistent or poor results in my biological assay.
-
Question: My experimental results are not reproducible. Could this be related to the stability of the compound?
-
Answer: Yes, inconsistent results are a common sign of compound instability. If the compound degrades over the course of the experiment, its effective concentration will decrease, leading to variability. It is crucial to handle the compound consistently and prepare solutions fresh for each experiment.
Issue 3: Difficulty dissolving the compound.
-
Question: I am having trouble dissolving this compound. Are there any tips?
-
Answer: This compound is expected to have limited solubility in aqueous solutions. For biological experiments, dissolving it first in a minimal amount of a water-miscible organic solvent like DMSO or DMF and then diluting with the aqueous buffer is a common practice. Gentle warming and sonication may aid dissolution, but prolonged heating should be avoided to prevent degradation.
Summary of Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid | Oxidation, light exposure, moisture | Store in a tightly sealed container at -20°C in the dark. |
| Unexpected analytical peaks | Degradation (deiodination), impurities | Prepare samples fresh, use high-purity solvents, and consider re-purification if necessary. |
| Inconsistent experimental results | Compound instability in solution | Prepare solutions fresh for each experiment and minimize the time the compound is in solution. |
| Poor solubility | Inherent chemical property | Use a co-solvent like DMSO or DMF for initial dissolution before diluting with aqueous media. |
Experimental Protocols & Visualizations
General Protocol for Assessing Compound Stability
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable, dry, aprotic solvent (e.g., anhydrous DMSO or DMF).
-
Working Solution Preparation: Dilute the stock solution to the final experimental concentration in the desired buffer or medium immediately before use.
-
Control Samples: Prepare control samples containing the compound in the experimental buffer and incubate them under the same conditions as the experiment (time, temperature, light exposure).
-
Analysis: At the end of the experiment, analyze the control samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to assess the extent of degradation. Compare the peak area of the parent compound to a freshly prepared standard.
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for the molecule.
References
Technical Support Center: 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine in peptide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: I am observing low coupling efficiency and low yield when using this compound in my solid-phase peptide synthesis (SPPS). What are the common causes?
A1: Low coupling efficiency with this compound can stem from several factors:
-
Steric Hindrance: The bulky iodine atom on the tyrosine ring can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
-
Unprotected Phenolic Hydroxyl Group: If the hydroxyl group of the tyrosine side chain is unprotected, it can lead to side reactions, reducing the yield of the desired peptide.[1] Commercially available Fmoc-3-iodo-Tyr is often side-chain unprotected, which can result in a variety of side products during solid-phase peptide synthesis.[1]
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. Some reagents may not be potent enough to overcome the steric hindrance associated with this modified amino acid.
-
Peptide Aggregation: The sequence of your peptide itself might be prone to aggregation on the solid support, making the N-terminus inaccessible for coupling.[2]
Q2: What are the recommended coupling reagents for this compound?
A2: While the optimal coupling reagent can be sequence-dependent, here are some recommendations:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are generally very efficient and fast, making them a good first choice.[3][4] HATU, in particular, is known for its high reactivity and ability to reduce racemization.[4][5]
-
Phosphonium Salts: Reagents such as PyAOP and PyBOP are also highly effective, especially for sterically hindered amino acids.[3] PyAOP is particularly useful for coupling N-methylated amino acids.[3]
-
Carbodiimides with Additives: A combination of a carbodiimide like DIC with an additive such as OxymaPure or HOBt can also be effective.[5] OxymaPure-based reagents are considered safer alternatives to potentially explosive HOBt-based reagents.[4]
It is often recommended to screen a few different coupling reagents to find the best one for your specific peptide sequence.
Q3: I am seeing multiple peaks in my HPLC analysis of the crude peptide. What are the likely side products?
A3: The presence of multiple peaks in your HPLC chromatogram suggests the formation of side products. Common impurities include:
-
Deletion Peptides: Resulting from incomplete coupling of an amino acid in the sequence.
-
Truncated Peptides: Formed due to incomplete deprotection of the N-terminal Fmoc group.
-
Di-iodinated Species: If you are performing a post-synthetic iodination, the use of an excess of the iodinating agent can lead to the formation of 3,5-diiodo-tyrosine.[1]
-
Products of Side-Chain Reactions: If the phenolic hydroxyl group of tyrosine is unprotected, it can be acylated or undergo other modifications.
-
Aspartimide Formation: If your sequence contains aspartic acid, it can cyclize to form an aspartimide, especially under acidic or basic conditions.[6]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to cleavage from the resin.[6]
Q4: Are there alternative methods to incorporate 3-iodo-tyrosine into my peptide?
A4: Yes, a highly effective alternative is the post-synthetic iodination of a peptide containing a regular tyrosine residue. This can be achieved by treating the purified, unprotected peptide with an iodinating agent like N-iodosuccinimide (NIS) in a solution phase reaction.[1] This method can be mild, fast, and efficient, offering a practical way to generate iodinated peptides.[1]
Q5: How can I purify my peptide containing 3-iodo-tyrosine?
A5: The standard and most effective method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[7] A C18 column is typically used with a mobile phase gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[7] The peptide and impurities are separated based on their hydrophobicity.[7]
Data Summary
Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis
| Coupling Reagent | Type | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | High coupling efficiency, fast reaction rates, low racemization.[4][5] | Higher cost. |
| HBTU/TBTU | Uronium/Aminium | Very popular, efficient, and by-products are soluble.[8] | Can cause guanidinylation of the N-terminal amino group.[4] |
| HCTU | Uronium/Aminium | High efficiency, less allergenic than some other reagents.[3] | |
| PyAOP/PyBOP | Phosphonium | Highly effective, especially for sterically hindered couplings.[3] More soluble in DMF than uronium reagents.[4] | |
| DIC/OxymaPure | Carbodiimide/Additive | OxymaPure is a safer alternative to HOBt, effective at reducing racemization.[5] | Carbodiimides can dehydrate Asn and Gln residues if an additive is not used.[5] |
| DEPBT | Phosphonium | Causes very little racemization, useful for easily epimerized amino acids.[3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of 3-Iodo-N-Cbz-L-tyrosine
This protocol outlines a general procedure for the manual coupling of 3-Iodo-N-Cbz-L-tyrosine using a uronium/aminium salt coupling reagent like HATU.
Materials:
-
Fmoc-protected amino acid resin
-
3-Iodo-N-Cbz-L-tyrosine
-
HATU (or other selected coupling reagent)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Methanol (for capping)
-
Acetic anhydride (for capping)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of 3-Iodo-N-Cbz-L-tyrosine and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test.[9]
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 30 minutes. Wash the resin with DMF and DCM.
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in your peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by RP-HPLC.
Protocol 2: Post-Synthetic Iodination of Tyrosine-Containing Peptides
This protocol describes the iodination of a purified peptide containing a tyrosine residue using N-iodosuccinimide (NIS).
Materials:
-
Purified tyrosine-containing peptide
-
N-iodosuccinimide (NIS)
-
Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA) (for pH adjustment if necessary)
Procedure:
-
Peptide Dissolution: Dissolve the purified peptide in a mixture of acetonitrile and water (e.g., 1:1 v/v). The final peptide concentration should typically be in the low millimolar range.
-
Preparation of NIS Solution: Prepare a fresh solution of NIS in acetonitrile.
-
Iodination Reaction: Add 0.5 to 1.0 molar equivalents of the NIS solution to the peptide solution with stirring. The reaction is typically fast and can be completed in as little as 5 minutes.[10] The reaction can be monitored by RP-HPLC to follow the conversion of the starting material to the mono-iodinated product.
-
Quenching (Optional): The reaction can be quenched by adding a solution of sodium thiosulfate.
-
Purification: Purify the iodinated peptide from the reaction mixture using RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Visualizations
References
- 1. daneshyari.com [daneshyari.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. bachem.com [bachem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Characterization of Impurities in 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
The most common impurities are typically process-related, arising from the synthetic route which involves the protection of L-tyrosine followed by iodination. The primary impurities to monitor are:
-
N-[(benzyloxy)carbonyl]-L-tyrosine (N-Cbz-L-tyrosine): The unreacted starting material from the iodination step.[][2]
-
N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine: The over-iodinated byproduct formed during the iodination reaction.
-
L-tyrosine: The initial starting material, which may be present if the N-protection step is incomplete.[3]
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) may be present in the final product.
Q2: What analytical techniques are recommended for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
High-Performance Liquid Chromatography (HPLC): The primary method for separating and quantifying the main component and its related impurities. A reverse-phase C18 column with UV detection is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for the structural elucidation and confirmation of the main compound and its impurities. It is also an excellent tool for identifying and quantifying residual solvents.[4][5]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the main compound and its impurities, often coupled with HPLC (LC-MS) for peak identification.[6]
Troubleshooting Guides
HPLC Analysis Troubleshooting
Q1: I am seeing poor separation between this compound and its mono- and di-iodinated forms. How can I improve the resolution?
Poor resolution between the desired product and its iodinated variants is a common issue. Here are several steps to troubleshoot and improve separation:
-
Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve structurally similar compounds. Try decreasing the rate of increase of the organic solvent (e.g., acetonitrile or methanol) in your gradient program.
-
Adjust the Mobile Phase pH: The ionization state of the carboxylic acid and phenolic hydroxyl groups can significantly impact retention. Adjusting the pH of the aqueous mobile phase with a suitable buffer (e.g., phosphate or acetate buffer) can alter the selectivity and improve resolution.
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.
-
Column Selection: Ensure you are using a high-resolution reverse-phase column (e.g., a C18 column with a small particle size of ≤3 µm).
Q2: My peak shapes are broad or tailing. What could be the cause and how do I fix it?
Peak broadening or tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to broad, asymmetric peaks. Try diluting your sample and re-injecting.
-
Secondary Interactions: The phenolic hydroxyl group can interact with residual silanols on the silica-based column packing, causing tailing. Using a column with end-capping or adding a competing base (e.g., triethylamine) to the mobile phase in low concentrations can mitigate this.
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase.
-
Column Degradation: Over time, columns can lose their efficiency. If other troubleshooting steps fail, it may be time to replace the column.
Q3: I am not detecting any peaks, or the signal is very weak. What should I check?
A lack of signal can be due to issues with the sample, the HPLC system, or the detector:
-
UV Detector Wavelength: Ensure the UV detector is set to an appropriate wavelength to detect the aromatic rings of the tyrosine derivatives. A wavelength around 280 nm is a good starting point due to the phenolic chromophore.
-
Sample Degradation: Although relatively stable, prolonged exposure to light or extreme pH can degrade the compound. Prepare fresh samples for analysis.
-
System Issues: Check for leaks in the HPLC system, ensure the pump is delivering the correct flow rate, and verify that the autosampler is injecting the sample correctly.
-
Detector Lamp: The UV detector lamp has a finite lifetime. If the lamp is old, it may need to be replaced.
Data Presentation
Table 1: Key Impurities and their Characteristics
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Source |
| N-[(benzyloxy)carbonyl]-L-tyrosine | C₁₇H₁₇NO₅ | 315.32[2][7] | Unreacted Starting Material |
| N-[(benzyloxy)carbonyl]-3,5-diiodo-L-tyrosine | C₁₇H₁₅I₂NO₅ | 567.11 | Over-iodination Byproduct |
| L-tyrosine | C₉H₁₁NO₃ | 181.19 | Incomplete N-protection |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general starting point for the separation of this compound from its key impurities. Optimization may be required based on the specific instrument and column used.
-
Column: Reverse-phase C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of approximately 0.5 mg/mL.
Visualizations
Diagram 1: Synthetic Pathway and Origin of Impurities
Caption: Synthetic pathway and the origin of key process-related impurities.
Diagram 2: Analytical Workflow for Impurity Characterization
Caption: A typical analytical workflow for the characterization of impurities.
References
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Tyrosine hydroxylase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. It includes detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction is showing low or no conversion of the starting material, N-Cbz-L-tyrosine. What are the possible causes and solutions?
A1: Several factors could contribute to low conversion:
-
Insufficiently activated iodinating agent: When using methods like N-Iodosuccinimide (NIS), an acid catalyst such as trifluoroacetic acid (TFA) is often required for efficient activation. Ensure the catalyst is fresh and added in the correct stoichiometric ratio.
-
Poor quality reagents: The purity of N-Cbz-L-tyrosine and the iodinating agent is crucial. Impurities can interfere with the reaction. Use reagents from a reliable source and consider purification of the starting material if necessary.
-
Inadequate temperature: While some iodination reactions proceed at room temperature, others may require gentle heating to overcome the activation energy. Conversely, for highly reactive iodinating agents, low temperatures (e.g., 0-5 °C) might be necessary to control the reaction rate and prevent side reactions.
-
Solvent effects: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF are known to favor iodination at the desired 3-position.
Q2: I am observing the formation of a significant amount of di-iodinated byproduct. How can I improve the selectivity for the mono-iodinated product?
A2: The formation of 3,5-diiodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a common side reaction. To enhance mono-iodination selectivity:
-
Control stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the iodinating agent. A large excess will favor di-iodination.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. Quench the reaction before the starting material is fully consumed to minimize the formation of the di-iodinated product.
-
Temperature control: Lowering the reaction temperature can often improve selectivity by reducing the rate of the second iodination.
Q3: The purification of the final product is proving difficult. What are the recommended purification strategies?
A3: Purification can be challenging due to the similar polarities of the starting material, product, and di-iodinated byproduct.
-
Column Chromatography: Silica gel column chromatography is a common method. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an effective purification method.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful technique for separating the desired mono-iodinated product from closely related impurities.
Q4: How can I confirm that the iodination has occurred at the desired 3-position of the tyrosine ring?
A4: Spectroscopic methods are essential for structural confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool. The aromatic region of the spectrum will show a characteristic splitting pattern for the 3-iodinated product, which will be different from the starting material and the 3,5-di-iodinated product.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the incorporation of one iodine atom by showing the correct molecular ion peak for this compound (C17H16INO5, Molecular Weight: 441.22 g/mol ).[1]
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: Iodination of N-Cbz-L-Tyrosine using Iodine and Silver Sulfate
This protocol is adapted from a method used for the synthesis of a similarly protected iodotyrosine derivative and is a reliable method for achieving mono-iodination.
Materials:
-
N-[(benzyloxy)carbonyl]-L-tyrosine (Fmoc-Tyr(tBu)-OH in the adapted procedure)
-
Iodine (I2)
-
Silver Sulfate (Ag2SO4)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-[(benzyloxy)carbonyl]-L-tyrosine (1.0 equivalent) in methanol, add iodine (1.2 equivalents) and silver sulfate (1.2 equivalents).
-
Stir the reaction mixture at 50 °C for the time determined by reaction monitoring (e.g., 1.5 hours).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter off the silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium thiosulfate solution to remove excess iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)
This method is a common alternative for electrophilic aromatic iodination.
Materials:
-
N-[(benzyloxy)carbonyl]-L-tyrosine
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile or Dichloromethane
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1.0 equivalent) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of Trifluoroacetic acid (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical outcomes for different iodination methods. Please note that yields can vary depending on the specific reaction conditions and scale.
| Method | Iodinating Agent | Catalyst/Co-reagent | Solvent | Typical Yield | Key Considerations |
| Silver-Mediated Iodination | Iodine (I2) | Silver Sulfate (Ag2SO4) | Methanol | ~60-70% | Requires elevated temperature; removal of silver salts is necessary. |
| NIS Iodination | N-Iodosuccinimide (NIS) | Trifluoroacetic Acid (TFA) | Acetonitrile/DCM | Variable | Generally proceeds at room temperature; catalyst amount can be optimized. |
| Enzymatic Iodination | Iodide (e.g., NaI) | Lactoperoxidase, H2O2 | Aqueous Buffer | High | Mild conditions; requires careful control of H2O2 concentration to avoid di-iodination. |
Visualizations
Diagram 1: Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of 3-Iodo-N-Cbz-L-tyrosine.
Diagram 2: Logical Relationship of Troubleshooting
This diagram outlines the logical steps to troubleshoot common issues during the synthesis.
Caption: Troubleshooting flowchart for the synthesis of 3-Iodo-N-Cbz-L-tyrosine.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Iodinated Tyrosines: Alternative Methods and Experimental Insights
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of iodinated tyrosines is a critical step in various applications, from peptide labeling to the development of therapeutic agents. This guide provides an objective comparison of alternative methods for tyrosine iodination, supported by experimental data and detailed protocols.
This document evaluates three prominent methods for the synthesis of iodinated tyrosines: the enzymatic approach using lactoperoxidase, and two widely used chemical methods, the Chloramine-T and Iodogen techniques. The comparison focuses on key performance indicators including reaction efficiency, product selectivity, and the mildness of reaction conditions.
Performance Comparison of Iodination Methods
The choice of iodination method significantly impacts the yield, purity, and integrity of the target molecule. The following table summarizes the quantitative data available for the enzymatic (Lactoperoxidase) and chemical (Chloramine-T and Iodogen) methods. It is important to note that much of the available quantitative data pertains to the radioiodination of peptides and proteins, which serves as a valuable proxy for the synthesis of iodinated tyrosines.
| Method | Typical Yield | Product Selectivity (Mono- vs. Di-iodotyrosine) | Key Advantages | Key Disadvantages |
| Lactoperoxidase (Enzymatic) | High (can achieve ~95% mono-iodoproduct)[1] | High selectivity for mono-iodination[1][2] | Mild reaction conditions, minimizing oxidative damage to sensitive substrates. High selectivity for mono-iodinated products. | Potentially more complex setup involving enzyme and hydrogen peroxide. |
| Chloramine-T (Chemical) | High (up to 85-95% radiochemical yield) | Can produce di-iodinated products, selectivity can be controlled by reactant ratios.[2] | Simple, rapid, and inexpensive. High iodination efficiency. | Harsh oxidizing agent, can cause oxidative damage to proteins and peptides.[3] Less selective, often producing a mixture of mono- and di-iodinated species. |
| Iodogen (Chemical) | High (comparable to Chloramine-T, >95% radiochemical yield in some cases) | Can produce both mono- and di-iodinated products. | Milder than Chloramine-T as the oxidizing agent is in a solid phase, reducing direct contact with the substrate. Simple and inexpensive. | Requires coating of the reaction vessel with the reagent. |
Experimental Protocols
Detailed methodologies for each of the discussed iodination techniques are provided below to facilitate their implementation in a laboratory setting.
Lactoperoxidase-Catalyzed Iodination of L-Tyrosine
This enzymatic method offers a gentle approach to iodination, ideal for sensitive substrates.
Materials:
-
L-Tyrosine
-
Lactoperoxidase (LPO)
-
Hydrogen peroxide (H₂O₂)
-
Sodium iodide (NaI)
-
Phosphate buffer (pH 7.4)
-
Reaction vessel
Procedure:
-
Prepare a solution of L-tyrosine in phosphate buffer.
-
Add sodium iodide to the tyrosine solution.
-
Initiate the reaction by adding lactoperoxidase.
-
Slowly add a stoichiometric amount of hydrogen peroxide to the reaction mixture. The ratio of H₂O₂ to the peptide can be adjusted to maximize mono-iodination.[4][5]
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding a reducing agent such as sodium metabisulfite.
-
Purify the iodinated tyrosine product using appropriate chromatographic techniques (e.g., HPLC).
Chloramine-T Method for Iodination of L-Tyrosine
A widely used chemical method known for its high efficiency.
Materials:
-
L-Tyrosine
-
Chloramine-T
-
Sodium iodide (NaI), often radiolabeled for tracing (e.g., Na¹²⁵I)
-
Phosphate buffer (pH 7.0-7.5)
-
Sodium metabisulfite (for quenching)
-
Reaction vessel
Procedure:
-
Dissolve L-tyrosine in the phosphate buffer.
-
Add the sodium iodide solution to the tyrosine solution.
-
Add a freshly prepared solution of Chloramine-T to the mixture to initiate the iodination.
-
Allow the reaction to proceed for a short duration, typically 1-2 minutes at room temperature.
-
Terminate the reaction by adding a solution of sodium metabisulfite.
-
The resulting solution can be purified by techniques such as HPLC to isolate the iodinated tyrosine.
Iodogen Method for Iodination of L-Tyrosine
This solid-phase method provides a milder alternative to the Chloramine-T method.
Materials:
-
Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)
-
L-Tyrosine
-
Sodium iodide (NaI)
-
Phosphate buffer (pH 7.5)
-
Organic solvent (e.g., chloroform or dichloromethane)
-
Glass reaction vials
Procedure:
-
Preparation of Iodogen-coated tubes:
-
Dissolve Iodogen in an organic solvent.
-
Aliquot the solution into glass vials.
-
Evaporate the solvent under a gentle stream of nitrogen to create a thin film of Iodogen on the inner surface of the vials.
-
The coated tubes can be stored for future use.
-
-
Iodination Reaction:
-
Add the L-tyrosine solution in phosphate buffer to the Iodogen-coated vial.
-
Add the sodium iodide solution.
-
Agitate the reaction mixture for 5-15 minutes at room temperature.
-
To terminate the reaction, simply transfer the reaction solution to a new, uncoated tube, leaving the solid-phase Iodogen behind.
-
Purify the product as required.
-
Visualizing the Biological Context: Thyroid Hormone Biosynthesis
The iodination of tyrosine is a fundamental biological process, most notably in the synthesis of thyroid hormones. The following diagram, generated using the DOT language, illustrates the key steps of this pathway within the thyroid follicular cell.
Caption: Thyroid hormone biosynthesis pathway.
Conclusion
The selection of an appropriate method for the synthesis of iodinated tyrosines is contingent upon the specific requirements of the application. The enzymatic method using lactoperoxidase stands out for its mildness and high selectivity for mono-iodination, making it ideal for sensitive substrates where product purity is paramount. The Chloramine-T method, while highly efficient, poses a risk of oxidative damage and may yield a mixture of products. The Iodogen method offers a compromise, providing the efficiency of a chemical oxidant with a reduced risk of substrate degradation due to its solid-phase nature. Researchers and drug development professionals should carefully consider these factors to optimize the synthesis of iodinated tyrosines for their specific needs.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Iodination of [Tyr8]-bradykinin-comparison of chloramine-T and lactoperoxidase techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioiodination of peptide hormones and immunoglobulin preparations: comparison of the chloramine T and iodogen method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the mechanism of the iodination of tyrosine by lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Cross-Coupling with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For researchers, scientists, and drug development professionals, the strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry. The selective functionalization of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine through palladium-catalyzed cross-coupling reactions offers a powerful avenue to generate novel amino acid derivatives, peptidomimetics, and complex molecular probes. The choice of catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an objective comparison of various catalytic systems for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions involving this key substrate and its analogs.
General Experimental Workflow
The general workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The process begins with the preparation of the reaction mixture under an inert atmosphere, followed by the addition of the palladium catalyst and ligands. The reaction is then heated and monitored until completion, after which it is worked up and the product is purified, typically by column chromatography.
Caption: General workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a robust and widely used method for forming biaryl structures. The choice of palladium source and ligands is critical for achieving high yields, especially with sterically demanding or electronically diverse coupling partners.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Substrate Notes |
| Pd(OAc)₂ / SPhos | K₂CO₃ | MeOH | 80 | 10 | 61 | N-Boc-3-iodotyrosine methyl ester with phenyltrifluoroborate |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~70-90 | General conditions for aryl iodides |
| PdCl₂(dppf) | K₃PO₄ | 1,4-Dioxane | 80 | 16 | High | General conditions for aryl iodides |
| (η⁵-Cp)Pd(IPr)Cl | NaOtBu | Toluene | 100 | 2 | >95 | General, highly active precatalyst for aryl halides |
Data synthesized from studies on N-protected 3-iodotyrosine derivatives and general findings for aryl iodides.
Discussion of Catalysts:
-
Pd(OAc)₂ with Buchwald Ligands (e.g., SPhos): This combination is highly effective for coupling N-protected 3-iodotyrosine methyl ester with aryltrifluoroborate salts. The use of specialized phosphine ligands like SPhos often leads to higher yields and accommodates a broader range of substrates.
-
Pd(PPh₃)₄: A classic, all-purpose catalyst that is commercially available and effective for a wide range of Suzuki couplings. While reliable, it may require higher catalyst loadings and longer reaction times compared to more modern systems.
-
PdCl₂(dppf): The dppf ligand imparts stability and efficiency to the palladium center, making this catalyst particularly useful for coupling with a variety of boronic acids and esters.
-
NHC-Ligated Palladium Precatalysts (e.g., (η⁵-Cp)Pd(IPr)Cl): N-heterocyclic carbene (NHC) ligands offer strong σ-donation and steric bulk, creating highly active and stable catalysts. These are often effective at lower catalyst loadings and milder conditions.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction: Coupling of N-Boc-3-iodotyrosine methyl ester with potassium phenyltrifluoroborate.
-
Procedure: To a solution of N-Boc-3-iodotyrosine methyl ester (1 equivalent) and potassium phenyltrifluoroborate (1.2 equivalents) in methanol is added K₂CO₃ (3 equivalents). The mixture is degassed with argon for 15 minutes. Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) are then added, and the reaction is heated to 80°C for 10 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, a key transformation for creating rigid scaffolds and probes for click chemistry. Both copper-catalyzed and copper-free systems are employed.
Catalyst Performance Comparison for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Substrate Notes |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | ~80-95 | Classic conditions for aryl iodides |
| Pd(OAc)₂ / P(t-Bu)₃ | None | Cs₂CO₃ | Dioxane | RT | High | Copper-free, effective for aryl bromides/iodides |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | Toluene | 60 | High | General conditions for aryl iodides |
Data synthesized from studies on N-protected 3-iodotyrosine derivatives and general findings for aryl iodides.
Discussion of Catalysts:
-
Pd(PPh₃)₂Cl₂ / CuI: This is the traditional and most widely used catalytic system for Sonogashira coupling. The copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1]
-
Copper-Free Systems: To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free conditions have been developed. These systems often rely on bulky, electron-rich phosphine ligands like P(t-Bu)₃ to facilitate the catalytic cycle.[1] These conditions are particularly advantageous when working with sensitive substrates.
Experimental Protocol: Sonogashira Coupling
-
Reaction: Coupling of N-Cbz-3-iodotyrosine with a terminal alkyne.
-
Procedure: A mixture of N-Cbz-3-iodotyrosine (1 equivalent), the terminal alkyne (1.5 equivalents), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%) in a 2:1 mixture of THF and Et₃N is stirred under an argon atmosphere at room temperature until the starting material is consumed (as monitored by TLC). The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic solution is washed with saturated aqueous NH₄Cl and brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Buchwald-Hartwig Amination: Forming C-N Bonds
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals. The evolution of catalyst generations has significantly expanded the scope of this reaction to include a wide variety of amines and aryl halides.
Catalyst Performance Comparison for Buchwald-Hartwig Amination
| Catalyst Generation | Typical Catalyst/Ligand | Base | Solvent | Temp. (°C) | Substrate Scope |
| First Generation | Pd[P(o-Tolyl)₃]₂ | NaOtBu | Toluene | 80-110 | Secondary amines with aryl bromides.[2] |
| Second Generation | Pd(OAc)₂ / BINAP or DPPF | NaOtBu or Cs₂CO₃ | Toluene | 80-110 | Primary and secondary amines with aryl iodides/bromides.[2] |
| Third Generation (Bulky Monophosphines) | Pd(OAc)₂ / XPhos or RuPhos | K₃PO₄ or LiHMDS | Dioxane or Toluene | RT-100 | Wide range of amines, including hindered ones; aryl chlorides. |
| Palladacycle Precatalysts | G3-XPhos Palladacycle | K₂CO₃ | t-AmylOH | 110 | Highly active for challenging couplings, including heteroaryl chlorides.[3] |
Discussion of Catalysts:
-
First and Second Generation: The development from simple triarylphosphine ligands to bidentate ligands like BINAP and DPPF allowed for the coupling of primary amines and improved reaction rates and yields.[2]
-
Bulky Monodentate Ligands (Buchwald Ligands): Ligands such as XPhos, RuPhos, and SPhos have revolutionized the field, enabling reactions at lower temperatures and catalyst loadings, and expanding the substrate scope to include previously unreactive aryl chlorides and hindered amines.
-
Palladacycle Precatalysts: These are highly active and stable precatalysts that readily form the active Pd(0) species. They are particularly effective for challenging transformations and are often used in industrial settings due to their high efficiency and robustness.[3]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction: Coupling of an aryl iodide (e.g., N-Cbz-3-iodotyrosine derivative) with a primary amine.
-
Procedure: A reaction vessel is charged with Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 4-8 mol%), and a base (e.g., K₃PO₄, 2 equivalents). The vessel is evacuated and backfilled with argon. The aryl iodide (1 equivalent), the amine (1.2 equivalents), and an anhydrous solvent (e.g., toluene or dioxane) are added. The mixture is heated to 100°C until the reaction is complete. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The residue is purified by silica gel chromatography.
Heck Reaction: C-C Coupling with Alkenes
The Heck reaction couples aryl halides with alkenes, providing a powerful tool for the synthesis of substituted olefins. The catalyst system can significantly influence the regioselectivity and efficiency of the reaction.
Catalyst Performance Comparison for Heck Reaction
| Catalyst System | Base | Solvent | Temp. (°C) | Notes |
| Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | 80-120 | Classic "Jeffery conditions"; phase transfer catalyst can be added. |
| Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | Acetonitrile | 100 | Often more efficient than PPh₃ for aryl iodides. |
| Herrmann's Catalyst (Palladacycle) | NaOAc | NMP | 120-140 | Highly stable and active at high temperatures. |
| Graphene-Palladium Nanocomposite | K₃PO₄ | H₂O | 100 | Heterogeneous catalyst, allowing for easy recovery and reuse.[4] |
Discussion of Catalysts:
-
Pd(OAc)₂-based Systems: Pd(OAc)₂ is a common and effective precatalyst for the Heck reaction.[5] The choice of phosphine ligand is crucial, with tri(o-tolyl)phosphine often providing better results than triphenylphosphine for aryl iodides.
-
Palladacycle Catalysts: Catalysts like the Herrmann palladacycle are known for their high thermal stability, making them suitable for less reactive substrates that require high reaction temperatures.
-
Heterogeneous Catalysts: The development of palladium nanoparticles supported on materials like graphene offers advantages in terms of catalyst separation and recycling, aligning with the principles of green chemistry. These systems have shown high efficacy in aqueous media.[4]
Experimental Protocol: Heck Reaction
-
Reaction: Coupling of an N-protected 3-iodotyrosine derivative with an acrylate.
-
Procedure: In a sealed tube, the N-protected 3-iodotyrosine derivative (1 equivalent), the acrylate (1.5 equivalents), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), and Et₃N (2 equivalents) are combined in anhydrous DMF. The tube is sealed and heated to 100°C for 12-24 hours. The reaction is then cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.
Conclusion
The selection of an optimal catalyst for the cross-coupling of this compound depends heavily on the desired transformation. For Suzuki-Miyaura reactions, modern systems utilizing bulky phosphine ligands or NHC-ligated precatalysts offer superior performance. In Sonogashira couplings, classic Pd/Cu systems remain highly effective, while copper-free alternatives are valuable for sensitive substrates. The Buchwald-Hartwig amination benefits significantly from the use of advanced bulky monophosphine ligands and palladacycle precatalysts, which allow for a broad substrate scope under mild conditions. Finally, for the Heck reaction , traditional Pd(OAc)₂ systems are reliable, with palladacycles and heterogeneous catalysts providing enhanced stability and reusability. Careful consideration of the coupling partners, desired reaction conditions, and catalyst cost will guide the researcher to the most effective catalytic system for their specific synthetic goals.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water [frontiersin.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Purity Analysis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For researchers, scientists, and professionals in drug development, ensuring the purity of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a key building block in synthetic organic chemistry. We present a detailed HPLC protocol and compare its performance with alternative analytical techniques, supported by experimental data and workflows.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the main compound from potential impurities.
Experimental Protocol: Reversed-Phase HPLC
This protocol is designed for the quantitative analysis of this compound purity and the detection of related impurities.
1. Instrumentation and Columns:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to a final concentration of 1.0 mg/mL.
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 280 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
4. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
-
Potential impurities to monitor include the starting material, N-Cbz-L-tyrosine, and the over-iodinated product, 3,5-Diiodo-N-Cbz-L-tyrosine.
HPLC Experimental Workflow
Figure 1. Workflow for HPLC purity analysis.
Comparison with Alternative Purity Analysis Methods
While HPLC is a robust method, other techniques can provide complementary or confirmatory data. Here, we compare HPLC with Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines purity by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known concentration.
Experimental Protocol: ¹H-qNMR
-
Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of a certified internal standard (e.g., maleic acid) into a vial. Dissolve in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, sufficient number of scans).
-
Data Analysis: Integrate a well-resolved proton signal from the analyte and a signal from the internal standard. Calculate the purity based on the integral values, molar masses, and weights of the analyte and standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it excellent for identifying and quantifying trace impurities.
Experimental Protocol: LC-MS
-
Chromatography: Utilize the same HPLC method as described above.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Mass Analyzer: Time-of-Flight (TOF) or Quadrupole for accurate mass measurement.
-
Data Acquisition: Acquire full scan data to identify all ionizable species and their molecular weights.
-
-
Data Analysis: Identify impurities by their mass-to-charge ratio (m/z). Quantify relative to the main peak.
Performance Comparison
The following table summarizes the performance characteristics of HPLC, qNMR, and LC-MS for the purity analysis of this compound.
| Parameter | HPLC (UV Detection) | ¹H-qNMR | LC-MS |
| Principle | Chromatographic Separation & UV Absorbance | Nuclear Magnetic Resonance | Chromatographic Separation & Mass Detection |
| Primary Use | Purity, Impurity Profiling | Absolute Purity, Structural Confirmation | Impurity Identification, Trace Analysis |
| Limit of Detection | ~0.01% | ~0.1% | <0.01% |
| Precision (RSD) | < 2% | < 1% | < 5% |
| Analysis Time | ~30 min per sample | ~15 min per sample | ~30 min per sample |
| Selectivity | Good | Excellent (for NMR-active nuclei) | Excellent (based on m/z) |
| Quantitation | Relative (Area %) | Absolute (with internal standard) | Relative (can be absolute with standards) |
Logical Comparison of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis.
Figure 2. Advantages and disadvantages of each analytical method.
Conclusion
For routine quality control and purity assessment of this compound, HPLC with UV detection offers a robust, precise, and cost-effective solution. It is well-suited for determining the percentage purity and profiling known impurities.
For applications requiring absolute purity determination without the need for a specific reference standard of the analyte, qNMR is the method of choice, providing highly accurate and precise results.
When the identification of unknown impurities or the quantification of trace-level contaminants is critical, LC-MS provides unparalleled sensitivity and specificity, allowing for the confident identification of impurities based on their mass-to-charge ratio.
A comprehensive approach to purity analysis may involve using HPLC for routine screening, with qNMR and LC-MS employed for orthogonal validation and in-depth impurity characterization. This multi-faceted strategy ensures the highest confidence in the quality of this compound for research and development applications.
A Researcher's Guide to Photo-Crosslinkable Unnatural Amino Acids: A Comparative Analysis
In the intricate world of cellular biology, understanding the transient and dynamic interactions between proteins is paramount to unraveling complex signaling pathways and developing novel therapeutics. Photo-crosslinkable unnatural amino acids (UAAs) have emerged as powerful tools for capturing these fleeting interactions in their native cellular environment. By incorporating these light-activated probes into a protein of interest, researchers can covalently trap interacting partners upon UV irradiation, allowing for their subsequent identification and characterization. This guide provides a comparative overview of the most commonly used photo-crosslinkable UAAs, presenting available quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the optimal tool for their specific needs.
Unnatural Amino Acids: A Comparative Overview
The three main classes of photo-crosslinkable UAAs are aryl azides, benzophenones, and diazirines. Each class possesses distinct photochemical properties, reactivity, and crosslinking efficiencies.
p-Azidophenylalanine (AzF) , an analog of phenylalanine, is activated by UV light to form a highly reactive nitrene intermediate. This activation is irreversible, meaning the nitrene will react with any nearby C-H or N-H bond, or be quenched by solvent if no suitable reaction partner is in proximity.[1][2]
p-Benzoylphenylalanine (Bpa) , another phenylalanine analog, upon UV irradiation, forms a triplet benzophenone diradical. A key feature of Bpa is that its photoactivation is reversible; if no reaction occurs, the benzophenone can return to its ground state and be re-excited.[3] This property can be advantageous for increasing the probability of a successful crosslinking event over time. However, Bpa is bulkier than AzF, which could potentially perturb protein structure or interactions.[4]
Diazirine-containing UAAs , such as photo-leucine and photo-methionine, are smaller than benzophenones and generate a highly reactive carbene intermediate upon UV irradiation.[5][6] This carbene is highly reactive and can insert into a wide range of chemical bonds, making diazirines generally more efficient crosslinkers than aryl azides.[1]
Quantitative Comparison of Photo-Crosslinking Efficiency
Direct, head-to-head quantitative comparisons of the crosslinking efficiency of different classes of UAAs under identical experimental conditions are limited in the scientific literature. However, several studies provide valuable data on the relative efficiencies of specific UAAs and their analogs.
Table 1: Comparison of Crosslinking Efficiency between p-Azidophenylalanine (pAzpa) and p-Benzoylphenylalanine (pBpa) at a Specific Protein-Protein Interface
| Unnatural Amino Acid | Crosslinking with Gal80 at position 856 of Gal4 | Reference |
| p-Azidophenylalanine (pAzpa) | Readily crosslinks | [7] |
| p-Benzoylphenylalanine (pBpa) | Does not crosslink | [7] |
Note: This data is from a single study and may not be generalizable to all protein-protein interactions. The authors suggest that the different reactive mechanisms of the crosslinkers play a critical role in the outcome.[7]
Table 2: Relative Fold Change in Crosslinking Yields of Halogenated pBpa Analogs Compared to pBpa
| pBpa Analog | Fold Increase in Crosslinking Yield vs. pBpa | Reference |
| 3-CF₃-pBpa | 49-fold | [3] |
| 3-Cl-pBpa | 30-fold | [3] |
| 4-CF₃-pBpa | 23-fold | [3] |
Note: These increased yields were observed for the interaction between the VP16 activation domain and the Med25 subunit of the Mediator complex.[3]
Table 3: Comparison of Diazirine-Mediated Crosslinking to Conventional UV Crosslinking
| Crosslinking Method | Relative Crosslinking Efficiency | Reference |
| Diazirine-based UAA (DiAzKs) | 7-fold increase | [1] |
| Conventional 254 nm UV Crosslinking | Baseline | [1] |
Note: This study compared the efficiency of capturing RNA-protein interactions.[1]
Experimental Protocols
The following is a generalized protocol for a photo-crosslinking experiment using UAAs in mammalian cells. Specific details may need to be optimized for the protein of interest and the cell line used.
1. Plasmid Construction and Transfection:
-
A plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired site for UAA incorporation is required.
-
A second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair specific for the chosen UAA is also needed.
-
Co-transfect both plasmids into the mammalian cell line of choice using a suitable transfection reagent.
2. Cell Culture and UAA Incorporation:
-
Culture the transfected cells in a medium supplemented with the photo-crosslinkable UAA. The optimal concentration of the UAA should be determined empirically.
-
Allow the cells to grow for a sufficient period (e.g., 24-48 hours) to allow for expression of the POI and incorporation of the UAA.
3. UV Irradiation:
-
Wash the cells to remove excess UAA from the medium.
-
Expose the cells to UV light at the appropriate wavelength (typically 365 nm for Bpa and diazirines, and ~254 nm for AzF) and duration. The optimal UV dose should be determined to maximize crosslinking while minimizing cell damage.[3][7]
4. Cell Lysis and Protein Extraction:
-
Lyse the irradiated cells using a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cell debris.
5. Analysis of Crosslinked Products:
-
SDS-PAGE and Western Blotting: Analyze the cell lysate by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the crosslinked complexes. The identity of the crosslinked partners can be confirmed by Western blotting using specific antibodies.
-
Affinity Purification and Mass Spectrometry: For unbiased identification of interacting partners, the POI can be affinity-purified (e.g., using an epitope tag). The purified complexes are then digested, and the resulting peptides are analyzed by mass spectrometry to identify the crosslinked proteins and the sites of crosslinking.
Visualizing the Workflow and a Signaling Pathway
Caption: A generalized experimental workflow for photo-crosslinking using unnatural amino acids.
References
- 1. First Community-Wide, Comparative Cross-Linking Mass Spectrometry Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electron‐deficient p‐benzoyl‐l‐phenylalanine derivatives increase covalent chemical capture yields for protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetically encoded crosslinkers to address protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
The Structural and Functional Implications of Incorporating 3-Iodotyrosine into Proteins: A Comparative Guide
The site-specific incorporation of non-canonical amino acids into proteins is a powerful tool for probing and engineering protein structure and function. Among these, 3-iodotyrosine, an analog of the natural amino acid tyrosine, has emerged as a valuable probe in structural biology and drug discovery. Its unique properties, including the heavy iodine atom, offer distinct advantages for protein characterization. This guide provides a comprehensive comparison of proteins containing 3-iodotyrosine with their wild-type counterparts, supported by experimental data and detailed methodologies.
Structural Perturbations: A Subtle Shift with Significant Consequences
The introduction of a bulky, electronegative iodine atom onto the phenyl ring of tyrosine can induce localized changes in protein structure. While high-resolution crystal structures have shown that the incorporation of 3-iodotyrosine may not significantly disturb the overall native protein fold, it can alter intramolecular and intermolecular interactions.[1][2]
These subtle structural adjustments can have a cascade of effects on protein stability and dynamics. The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence protein conformation. Furthermore, the increased size and altered electronic properties of the iodinated side chain can impact packing within the protein core and at protein-protein interfaces.[2]
| Parameter | Wild-Type Protein | 3-Iodotyrosine-Containing Protein | Experimental Technique |
| Secondary Structure | Predominantly random coil for some peptides. | Increased propensity for β-turn formation in certain peptide sequences.[2] | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Overall Fold | Native conformation. | Generally maintained native fold with minor local perturbations.[1] | X-ray Crystallography |
| Intermolecular Interactions | Aromatic stacking between peptides. | Reduced aromatic stacking and altered aggregation properties.[2] | Fluorescence Spectroscopy |
| Thermal Stability (Tm) | Varies depending on the protein. | Can be higher or lower depending on the local environment and interactions of the 3-iodotyrosine residue. | Differential Scanning Calorimetry / Circular Dichroism |
Functional Consequences: From Enhanced Activity to Inhibition
The structural changes induced by 3-iodotyrosine incorporation can translate into significant alterations in protein function. These functional modifications are highly context-dependent, varying with the protein and the specific location of the substitution.
One notable effect is on enzyme kinetics. For instance, peptides containing 3-iodotyrosine have been shown to undergo more rapid and complete hydrolysis by matrix metalloproteinase-9 (MMP-9).[2] This is attributed to the iodinated peptides being better-structured substrates that are more accessible to the enzyme's active site.[2]
Conversely, 3-iodotyrosine is a known inhibitor of tyrosine hydroxylase, a key enzyme in the synthesis of catecholamines like dopamine.[3][4] This inhibitory action highlights the potential of using 3-iodotyrosine as a tool to modulate specific biological pathways.
| Functional Aspect | Wild-Type Protein | 3-Iodotyrosine-Containing Protein | Key Findings |
| Enzymatic Activity (MMP-9 Substrate) | Slower and less complete hydrolysis. | More rapid and complete hydrolysis.[2] | 3-Iodotyrosine enhances substrate recognition and cleavage. |
| Enzyme Inhibition (Tyrosine Hydroxylase) | No inherent inhibitory activity. | Acts as a competitive inhibitor.[3] | The iodinated analog can block the active site. |
| Protein-Protein Interactions | Native binding affinity. | Can be altered due to steric and electronic effects at the interface. | The bulky iodine can disrupt or, in some cases, enhance binding. |
Experimental Methodologies
The study of proteins containing 3-iodotyrosine relies on a combination of techniques for its incorporation and subsequent characterization.
Site-Specific Incorporation of 3-Iodotyrosine
A common method for the site-specific incorporation of 3-iodotyrosine into proteins in E. coli involves the use of an amber suppressor tRNA/mutant aminoacyl-tRNA synthetase pair.[1]
Protocol:
-
Plasmid Preparation: Co-transform E. coli cells with two plasmids: one encoding the gene of interest with an amber stop codon (TAG) at the desired tyrosine position, and a second plasmid encoding the mutant tyrosyl-tRNA synthetase (TyrRS) and the suppressor tRNA.
-
Cell Culture: Grow the transformed cells in a minimal medium supplemented with 3-iodotyrosine.
-
Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG). The mutant TyrRS will specifically charge the suppressor tRNA with 3-iodotyrosine, which will then be incorporated at the amber codon site.
-
Purification: Purify the resulting protein using standard chromatography techniques.
Structural Analysis by X-ray Crystallography
The heavy iodine atom in 3-iodotyrosine is a powerful tool for solving the phase problem in X-ray crystallography via single-wavelength anomalous dispersion (SAD).[1]
Protocol:
-
Crystallization: Crystallize the purified 3-iodotyrosine-containing protein.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source, tuning the X-ray wavelength to the absorption edge of iodine to maximize the anomalous signal.
-
Phase Determination: Use the anomalous signal from the iodine atoms to calculate the initial phases.
-
Model Building and Refinement: Build the atomic model of the protein into the resulting electron density map and refine the structure.
Functional Analysis: Enzyme Inhibition Assay
To assess the inhibitory effect of 3-iodotyrosine on an enzyme like tyrosine hydroxylase, a kinetic assay can be performed.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, its substrate (e.g., L-tyrosine), and necessary cofactors in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of 3-iodotyrosine to the reaction mixtures.
-
Reaction Initiation and Monitoring: Initiate the reaction and monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry or HPLC).
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration and analyze the data using Michaelis-Menten kinetics to determine the inhibition constant (Ki).
Visualizing the Impact: Workflows and Pathways
Diagrams generated using Graphviz can help to visualize the experimental workflows and the biological impact of 3-iodotyrosine incorporation.
References
- 1. Site-specific Incorporation of 3-Iodo-L-tyrosine into Proteins and Single-wavelength Anomalous Dispersion Phasing with Soft X-ray in Protein Crystallography [jstage.jst.go.jp]
- 2. The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 3-Iodotyrosine - Wikipedia [en.wikipedia.org]
Mass Spectrometry Validation of Peptides with 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry validation of peptides incorporating the modified amino acid 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. The performance of this specific peptide modification is contrasted with relevant alternatives, supported by predicted fragmentation patterns and a detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Introduction
The incorporation of modified amino acids into peptides is a critical strategy in drug discovery and proteomics research to enhance stability, binding affinity, and for the introduction of labels for detection and imaging. This compound provides a unique combination of a heavy atom for mass spectrometry detection and an N-terminal protecting group (benzyloxycarbonyl, Cbz) used in peptide synthesis. The validation of peptides containing this modification by mass spectrometry is essential to confirm their identity and purity. This guide compares the mass spectrometric characteristics of a peptide containing this compound with two key alternatives: a peptide with an unprotected N-terminal 3-Iodo-L-tyrosine and one with a fluorenylmethyloxycarbonyl (Fmoc) protected 3-Iodo-L-tyrosine.
Comparative Analysis of Peptide Modifications
The choice of N-terminal protecting group can influence the ionization efficiency and fragmentation pathways of a peptide during mass spectrometry analysis. This comparison focuses on a model tripeptide sequence, Gly-X-Ala, where X is the modified tyrosine residue.
Chemical Structures of Compared Moieties
Caption: Figure 1. Structures of modified tyrosine residues.
Quantitative Data Summary
The following table summarizes the theoretical monoisotopic masses of the model tripeptide (Gly-X-Ala) with the different tyrosine modifications and their expected mass shifts.
| Peptide Modification | Full Peptide Sequence | Monoisotopic Mass (Da) | Mass Shift vs. Unmodified Tyr (Da) |
| Unmodified Tyrosine | Gly-Tyr-Ala | 323.1325 | 0 |
| This compound | Gly-(Cbz-Iodo-Tyr)-Ala | 583.0761 | +259.9436 |
| 3-Iodo-L-tyrosine | Gly-(Iodo-Tyr)-Ala | 449.0291 | +125.8966 |
| Fmoc-3-Iodo-L-tyrosine | Gly-(Fmoc-Iodo-Tyr)-Ala | 671.1210 | +347.9885 |
Mass Spectrometry Fragmentation Analysis
The fragmentation pattern of a peptide in tandem mass spectrometry (MS/MS) provides sequence information and confirms the presence and location of modifications. The Cbz and Fmoc protecting groups, as well as the iodo-tyrosine residue, will exhibit characteristic fragmentation behaviors.
Predicted Fragmentation Pathways
During collision-induced dissociation (CID), peptides typically fragment along the peptide backbone, generating b- and y-type ions. The N-terminal protecting groups and the modified tyrosine side chain can also undergo specific fragmentations.
-
Cbz-Protected Peptide: The benzyloxycarbonyl group is expected to show a characteristic neutral loss of benzyl alcohol (108.0575 Da) or toluene (92.0626 Da). The iodinated tyrosine may lose an iodine radical (126.9045 Da).
-
Unprotected Iodo-Tyrosine Peptide: Fragmentation will primarily occur along the peptide backbone, with a potential loss of the iodine radical from the tyrosine side chain.
-
Fmoc-Protected Peptide: The Fmoc group is known to produce a stable fluorenylmethyl cation at m/z 179.0856 or a neutral loss of fluorenylmethanol (196.0888 Da).
Caption: Figure 2. Predicted Fragmentation of Cbz-Iodo-Tyr.
Comparison of Expected Fragment Ions
The following table details the major expected fragment ions for the model tripeptide Gly-X-Ala.
| Fragment Ion | Gly-(Cbz-Iodo-Tyr)-Ala (m/z) | Gly-(Iodo-Tyr)-Ala (m/z) | Gly-(Fmoc-Iodo-Tyr)-Ala (m/z) |
| b1 | 58.0293 | 58.0293 | 58.0293 |
| b2 | 526.0494 | 392.0024 | 614.0943 |
| y1 | 72.0449 | 72.0449 | 72.0449 |
| y2 | 527.0568 | 393.0098 | 615.1017 |
| Precursor - I | 456.1716 | 322.1246 | 544.2165 |
| Precursor - Protecting Group | 475.0186 (loss of Benzyl Alcohol) | N/A | 475.0322 (loss of Fluorenylmethanol) |
Experimental Protocol: LC-MS/MS Validation
This protocol outlines a general procedure for the validation of peptides containing modified tyrosine residues using liquid chromatography-tandem mass spectrometry.
Materials and Reagents
-
Peptide standards (lyophilized)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
C18 reverse-phase HPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)
Sample Preparation
-
Dissolve lyophilized peptides in LC-MS grade water to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with a water/acetonitrile (95:5, v/v) mixture containing 0.1% formic acid to a final concentration of 10 µg/mL for direct infusion or 1 µg/mL for LC-MS analysis.
Liquid Chromatography
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: 5% to 60% B over 15 minutes, followed by a wash at 95% B and re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), positive
-
Scan Mode: Full MS scan followed by data-dependent MS/MS of the top 3 most intense precursor ions.
-
MS1 Scan Range: m/z 200-1500
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Energy: Optimized for each peptide, typically in the range of 20-40 eV.
Data Analysis
-
Extract the total ion chromatogram (TIC) and extracted ion chromatograms (XICs) for the expected precursor ion m/z values.
-
Analyze the MS/MS spectra to identify b- and y-type fragment ions and characteristic neutral losses to confirm the peptide sequence and the identity of the modification.
-
Compare the experimental fragmentation pattern with the theoretical pattern.
Caption: Figure 3. LC-MS/MS Experimental Workflow.
Conclusion
The mass spectrometry validation of peptides containing this compound is achievable with standard LC-MS/MS protocols. The key to successful validation lies in the recognition of the characteristic fragmentation patterns of the Cbz protecting group, in addition to the expected peptide backbone and iodinated tyrosine side-chain cleavages. In comparison to peptides with unprotected or Fmoc-protected N-termini, the Cbz-modified peptide will yield a unique set of fragment ions that can be used for its unambiguous identification. This guide provides the foundational information for researchers to design and interpret mass spectrometry experiments for the validation of these important modified peptides.
A Comparative Guide to the Synthesis of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: Established vs. Novel Routes
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of halogenated amino acids is a critical step in the development of novel peptides and therapeutics. 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine is a key building block in this field, and this guide provides a comparative analysis of established and emerging synthetic methodologies for its preparation. We will delve into detailed experimental protocols, present quantitative data for easy comparison, and visualize the reaction workflows.
This guide benchmarks four distinct synthetic routes for the preparation of this compound, evaluating them on parameters such as yield, reaction time, and the nature of the iodinating agent. The methodologies covered are:
-
Established Method: Direct iodination using Iodine Monochloride.
-
Alternative Route 1: Iodination with N-Iodosuccinimide (NIS).
-
Alternative Route 2: Mild iodination using Iodo-Gen®.
-
Alternative Route 3: Enzymatic iodination with Lactoperoxidase.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for each of the four synthetic routes, providing a clear and objective comparison to aid in the selection of the most suitable method for your research needs.
| Parameter | Route 1: Iodine Monochloride | Route 2: N-Iodosuccinimide (NIS) | Route 3: Iodo-Gen® | Route 4: Lactoperoxidase |
| Yield (%) | 85% | 92% | Approx. 70-80% (estimated) | High selectivity for mono-iodination, quantitative conversion |
| Reaction Time | 30 minutes | 2 hours | 15-20 minutes | 30 minutes |
| Iodinating Agent | Iodine Monochloride (ICl) | N-Iodosuccinimide | 1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril (Iodo-Gen®) | Lactoperoxidase, NaI, H₂O₂ |
| Reaction Conditions | Methanol, Room Temperature | Acetonitrile, 0°C to Room Temperature | Aqueous buffer (pH 7.4), Room Temperature | Aqueous buffer (pH 7.4), Room Temperature |
| Key Advantages | High yield, short reaction time | High yield, milder than ICl | Very mild, heterogeneous catalyst | High selectivity, mild enzymatic conditions |
| Key Disadvantages | Harsh reagent, potential for over-iodination | Longer reaction time than ICl | Primarily used for radiolabeling, yield may vary | Requires enzyme and specific buffer conditions |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Route 1: Synthesis via Iodine Monochloride (Established Method)
This method represents a traditional and effective approach to the iodination of N-Cbz-L-tyrosine.
Materials:
-
N-[(benzyloxy)carbonyl]-L-tyrosine
-
Iodine monochloride (1 M solution in dichloromethane)
-
Methanol
-
Sodium thiosulfate solution (10%)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add iodine monochloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Quench the reaction by adding 10% sodium thiosulfate solution until the color of iodine disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield this compound.
Route 2: Synthesis via N-Iodosuccinimide (NIS)
This route offers a milder alternative to iodine monochloride, often resulting in higher yields and cleaner reactions.
Materials:
-
N-[(benzyloxy)carbonyl]-L-tyrosine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) in one portion.
-
Stir the mixture at 0°C for 30 minutes, then at room temperature for 1.5 hours.
-
Monitor the reaction by TLC. Upon completion, quench with saturated sodium thiosulfate solution.
-
Extract the mixture with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired product.
Route 3: Synthesis via Iodo-Gen®
This method utilizes a solid-phase oxidizing agent, making it exceptionally mild and well-suited for sensitive substrates. While primarily used for radiolabeling, the principle is applicable for preparative synthesis.
Materials:
-
Iodo-Gen® coated reaction vial
-
N-[(benzyloxy)carbonyl]-L-tyrosine
-
Sodium iodide (NaI)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium metabisulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Prepare an Iodo-Gen® coated vial by dissolving Iodo-Gen® in dichloromethane, adding it to the vial, and evaporating the solvent under a stream of nitrogen.
-
Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) and sodium iodide (1.2 equivalents) in 0.1 M phosphate buffer (pH 7.4).
-
Add the solution to the Iodo-Gen® coated vial.
-
Stir the reaction mixture at room temperature for 15-20 minutes.
-
Terminate the reaction by transferring the solution to a new vial containing a sodium metabisulfite solution.
-
Acidify the solution with 1N HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by flash chromatography.
Route 4: Synthesis via Lactoperoxidase (Enzymatic Method)
This enzymatic approach offers high selectivity for mono-iodination under very mild, aqueous conditions.
Materials:
-
N-[(benzyloxy)carbonyl]-L-tyrosine
-
Lactoperoxidase
-
Sodium iodide (NaI)
-
Hydrogen peroxide (H₂O₂) (dilute solution)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Sodium bisulfite solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve N-[(benzyloxy)carbonyl]-L-tyrosine (1 equivalent) and sodium iodide (1.1 equivalents) in 0.1 M phosphate buffer (pH 7.4).
-
Add Lactoperoxidase to the solution.
-
Initiate the reaction by the slow, dropwise addition of a dilute hydrogen peroxide solution over 30 minutes.
-
Monitor the reaction by HPLC.
-
Upon completion, quench the reaction with a sodium bisulfite solution.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described synthetic routes.
Caption: Workflow for Route 1 using Iodine Monochloride.
Caption: Workflow for Route 2 using N-Iodosuccinimide.
Caption: Workflow for Route 3 using Iodo-Gen®.
Caption: Workflow for Route 4 using Lactoperoxidase.
Safety Operating Guide
Navigating the Safe Disposal of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine, a halogenated aromatic amino acid derivative. While specific safety data for this exact compound is limited, this procedure is based on best practices derived from safety data sheets (SDS) of closely related compounds, such as 3-Iodo-L-tyrosine, and general principles of chemical waste management.
Essential Safety and Handling Information
Key Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Thermal Decomposition: Be aware that thermal decomposition can produce irritating gases and vapors.
Quantitative Data Summary
The following table summarizes key data points for the closely related compound, 3-Iodo-L-tyrosine, which can serve as a conservative reference.
| Property | Value | Source Compound |
| Molecular Formula | C9H10INO3 | 3-Iodo-L-tyrosine |
| Molecular Weight | 307.09 g/mol | 3-Iodo-L-tyrosine |
| Appearance | Solid | 3-Iodo-L-tyrosine |
| Storage Temperature | -20°C | 3-Iodo-L-tyrosine |
Note: This data is for 3-Iodo-L-tyrosine and should be used as a general guideline. The properties of this compound may vary.
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Characterize the waste: Is it pure, unused compound, a contaminated material (e.g., weighing paper, gloves), or a solution?
-
Segregate the waste: Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Halogenated organic waste should typically be collected separately.
2. Containerization:
-
Use a designated, properly labeled, and chemically compatible waste container. The container should be in good condition with a secure lid.
-
The label should clearly state "Halogenated Organic Waste" and list the chemical name: "this compound". Include the approximate quantity.
3. Waste Collection and Storage:
-
For solid waste, carefully transfer the material into the waste container, minimizing dust generation.
-
For solutions, pour the liquid waste into the designated container, avoiding splashes.
-
Store the sealed waste container in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials.
4. Arranging for Final Disposal:
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and local regulations for the final disposal of the waste at an approved hazardous waste facility.[1]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should not replace the specific protocols and regulations of your institution or local authorities. Always consult your organization's Environmental Health and Safety (EHS) department for guidance on chemical waste disposal.
References
Essential Safety and Operational Guide for 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use. [1][2]
This document provides crucial safety and logistical information for handling 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and proper management of this chemical.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure safety. The required PPE may vary based on the scale of the operation and the potential for aerosol or dust generation.
Summary of Recommended Personal Protective Equipment
| Protection Type | Equipment | Specifications & Remarks |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Must be worn at all times in the laboratory.[3] Use chemical safety goggles when there is a risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Inspect gloves before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4] |
| Skin and Body Protection | Laboratory coat. | A standard laboratory coat should be sufficient for handling small quantities. For larger quantities or when there is a risk of significant spillage, consider additional protective clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter (e.g., N95) if handling fine powders that may become airborne. | A respirator is necessary when engineering controls, such as a fume hood, are not sufficient to control exposure to dust.[5] |
Operational Plan: Safe Handling Procedures
Adherence to a strict operational plan is essential for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound or the raw materials is accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid inhalation of any dust.[6][7]
-
Have an emergency eyewash station and safety shower readily accessible.[8]
-
Assemble all necessary equipment and reagents before starting the procedure.
-
-
Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
When weighing the solid, do so in a fume hood or a balance enclosure to minimize dust dispersion.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.[6]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[6]
-
Clean the work area and any equipment used.
-
Decontaminate or dispose of used PPE according to institutional guidelines.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical:
-
Dispose of waste chemical in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain or in regular trash.
-
Collect waste in a designated, labeled, and sealed container.
-
-
Contaminated Materials:
-
Any materials, such as gloves, paper towels, or weighing paper, that come into direct contact with the chemical should be considered contaminated waste.
-
Dispose of these materials in a sealed container that is appropriately labeled for chemical waste.
-
-
Empty Containers:
-
Handle uncleaned containers as you would the product itself.[5]
-
Rinse empty containers with an appropriate solvent three times. The rinsate should be collected and disposed of as chemical waste.
-
Once properly decontaminated, the container can be disposed of or recycled according to institutional policies.
-
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and steps for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
